The search results confirm this compound's identity as a research compound, but do not describe its specific mechanism of action or provide experimental data [1].
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C~69~H~93~Cl~2~F~2~N~13~O~17~S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Reported Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
| Use | For research use only [1] |
While specific data on this compound is unavailable, the general mechanisms of ABL kinase inhibition are well-established in scientific literature. The following diagram illustrates the conformational states of the ABL kinase that inhibitors typically target.
ABL kinase regulatory conformations and inhibitor binding.
In drug discovery, elucidating the Structure-Activity Relationship (SAR) is a fundamental process for understanding how a molecule's structure relates to its biological activity [2]. This involves systematic chemical modifications and profiling to identify which structural features are critical for activity, selectivity, and reducing toxicity [3] [2] [4].
The table below summarizes the core quantitative data available for DosatiLink-1 from the search results [1].
| Property | Value |
|---|---|
| Name | This compound |
| CAS Number | 2941512-37-2 |
| Molecular Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S |
| Molar Mass | 1517.52 g/mol |
| Primary Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor |
| Storage & Transport | Store as per Certificate of Analysis; transport at room temperature in continental US |
| Intended Use | For research use only, not for human use. |
This compound is characterized as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. ABL is a critical component in cell signaling networks.
Signaling pathways like the MAPK/ERK pathway are fundamental to how cells interpret signals and initiate responses, such as growth and differentiation [2]. The ERK pathway, for instance, transmits signals through a cascade of phosphorylation events [2]. Inhibiting a key enzyme like ABL can therefore have a significant impact on these carefully regulated cellular processes.
While a specific protocol for using this compound is not provided, the following detailed methodologies for common laboratory techniques are highly relevant for researchers in this field.
This protocol is used to separate proteins by molecular weight, a common step in analyzing the effects of kinase inhibitors.
For standardized reporting of experimental procedures, the Sample, Instrument, Reagent, Objective (SIRO) model provides a minimal information framework.
The following diagrams, defined using the DOT language [5], illustrate the core concepts of signaling pathways and a generalized experimental workflow involving this compound.
This compound inhibits ABL kinase activity to block signaling cascade [1] [2].
General workflow for analyzing this compound effects on protein signaling [3].
The information available online about this compound is currently limited. To gather the depth of information required for a full whitepaper, I suggest you:
Exploratory studies, often corresponding to Phase I and Phase II clinical trials, are designed to determine whether a drug is safe, what its side effects are, and how it works in the body. The core objective is to find the Maximum Tolerated Dose (MTD) and gather initial evidence of efficacy [1] [2].
The table below summarizes the primary designs used in these early stages.
| Trial Phase | Primary Goal | Common Design(s) | Key Characteristics |
|---|
| Phase I (First-in-Human) | Assess safety, tolerability, pharmacokinetics (PK), and find the MTD [2]. | 3 + 3 Design / Model-Based Dose Escalation [1] | • Traditionally uses a 3 + 3 design for cautious escalation. • Model-based designs update the estimated toxicity rate as data accumulates, improving efficiency [1]. | | Phase II (Therapeutic Exploratory) | Establish initial efficacy in patients, determine dose-response, and refine the optimal dose [2]. | Single-Arm / Parallel Group / Dose-Ranging [2] | • Phase 2a (Proof-of-Concept): Often uses dose escalation or single-arm studies. • Phase 2b (Dose-Ranging): Employs parallel group designs to compare multiple doses or against a control [2]. |
Here is a deeper look into the methodologies for two key trial designs.
This adaptive design relies on statistical models to guide dose escalation more efficiently than traditional methods [1].
Key Components:
Evaluation via Simulation:
This design is particularly useful in Phase 2b for robust dose-ranging studies [2].
For presenting data from these trials, the choice between charts and tables depends on your goal.
The following workflow diagram illustrates the strategic decision-making process for selecting an exploratory trial design, from initial goals to final analysis.
Decision workflow for selecting an exploratory clinical trial design, linking study goals to Phase I/II methodologies.
To ensure your diagrams are accessible and meet professional standards, adhere to the following:
#4285F4, #EA4335, #FBBC05, #34A853) for primary elements and the neutrals (#F1F3F4, #202124, #5F6368) for backgrounds and text. Always explicitly set the fontcolor attribute for nodes to ensure readability against the node's fillcolor [5].
The table below summarizes the core information available for DosatiLink-1 and the immediate research gaps arising from the limited data.
| Aspect | Current Knowledge | Identified Research Gaps |
|---|---|---|
| Basic Definition | An Abelson murine leukemia (ABL) enzyme inhibitor [1]. | Lack of detailed biochemical data (e.g., IC50 values, selectivity profile, binding affinity). |
| Chemical Properties | Formula: C69H93Cl2F2N13O17S; Molar Mass: 1517.52 [1]. | Absence of data on solubility, stability, and pharmacokinetic properties (ADME). |
| Biological Activity | Known target (ABL enzyme) [1]. | No published data on efficacy in cellular or animal models of diseases like CML (Chronic Myeloid Leukemia). Mechanism of action (allosteric/competitive) is undefined. |
| Therapeutic Application | -- No data available from search results -- | Unknown potential for treating specific cancers or other diseases. No comparison to existing ABL inhibitors (e.g., Imatinib). |
| Experimental Protocols | -- No data available from search results -- | A complete lack of published, reproducible methodologies for evaluating its activity and safety. |
To build a comprehensive whitepaper, you will need to perform a deep literature review. The following workflow outlines the key steps to identify and validate meaningful research gaps specific to this compound.
Systematic workflow for conducting a research gap analysis on a novel compound.
This process will reveal patterns and, more importantly, what's missing. The common types of research gaps you might find include [3]:
The table below summarizes the basic identifying information for this compound available from a commercial database [1].
| Property | Description |
|---|---|
| Name | This compound [1] |
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Reference | Robert B. Kargbo. Expanding the Chemical Space: New Approach to Cell-Permeable Drugs. ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1]. |
A preliminary investigation for a drug candidate like this compound would systematically evaluate its properties and biological activity. The diagram below outlines the key phases and decision points in this process.
The investigation framework involves sequential phases [1]. The process begins with Compound Identification & Characterization to confirm chemical structure and purity using techniques like NMR and HPLC. Success leads to In Vitro Profiling, testing bioactivity against the primary target (ABL kinase), screening for selectivity across other targets, and evaluating cellular-level efficacy. Positive results then trigger Early In Vivo Assessment, where animal studies investigate absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetics (PK). Each phase has a "go/no-go" decision point based on predefined criteria.
Without access to the specific study behind the reference [1], here are standard methodologies that would be used in a preliminary investigation.
Primary Target Assay:
Cellular Efficacy Assay:
This compound is identified as a small molecule inhibitor targeting the Abelson murine leukemia (ABL) enzyme [1] [2]. This table summarizes its core quantitative and descriptive data:
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] [2]. |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Storage & Handling | For research use only; not for human use. Must be stored under the recommended conditions in the provided Certificate of Analysis [1]. |
While specific protocols for studying this compound are not provided in the search results, the following points outline the general scientific context and suggest a direction for research.
The diagram below outlines a generalized workflow for the key experiments used to profile a compound like this compound, based on standard practices in the field [2].
Conceptual workflow for profiling ABL inhibitors like this compound from biochemical to cellular assays [2].
The available data on this compound is limited. To acquire the in-depth technical details you require, consider the following steps:
The table below summarizes the available information from the search results.
| Property | Description |
|---|---|
| Name | DosatiLink-1 [1] |
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] [2] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 [1] |
| Binding Affinity (Ki/IC50) | Information not available in search results |
Since specific signaling pathways for this compound are not described, the following Graphviz diagram outlines a generalized workflow for characterizing a new kinase inhibitor, which aligns with the type of experimental data you're seeking.
Given the lack of publicly available specific data, consulting the primary research literature is the essential next step.
Cell permeability studies constitute a critical evaluation in drug development, providing essential data on how therapeutic compounds traverse biological barriers. These investigations yield predictive insights about a drug candidate's absorption and bioavailability, forming a cornerstone of preclinical assessment. Cellular permeability directly determines the therapeutic potential of pharmaceutical compounds by governing their distribution to intracellular targets or translocation across epithelial and endothelial barriers into systemic circulation. The fundamental mechanisms underpinning permeability include passive diffusion (both transcellular and paracellular routes), carrier-mediated transport, and active efflux processes, each with distinct structural requirements and kinetic profiles [1].
Biological barriers exhibit selective permeability based on a compound's physicochemical properties including molecular size, lipophilicity, ionization state, and hydrogen bonding capacity. The barrier function is primarily maintained by cellular junctions—particularly tight junctions that regulate paracellular flux—and membrane composition that controls transcellular movement [1]. Understanding and measuring these permeability properties enables researchers to optimize lead compounds, predict in vivo performance, and identify potential delivery challenges early in the development pipeline, ultimately reducing attrition rates in clinical stages [2] [3].
Transcellular permeability: This route involves compound movement through cells by passive diffusion across lipid membranes or via transporter proteins. Passive transcellular diffusion depends strongly on a compound's lipophilicity (log P) and exhibits preference for small, neutral molecules with sufficient lipid solubility. The transcellular route dominates for compounds with optimal partition coefficients that balance membrane solubility with cytoplasmic dissolution [4].
Paracellular permeability: This pathway involves compound movement between cells through tight junctions and intercellular spaces. Paracellular transport is restricted by size limitations (typically <10-15 Å) and is most significant for small, hydrophilic compounds that cannot traverse lipid membranes efficiently. The permeability of this route depends on tight junction regulation and is influenced by physicochemical factors including molecular weight, hydrogen bonding capacity, and charge [1].
Carrier-mediated transport: This mechanism involves specific interaction with membrane transporters that facilitate cellular uptake or efflux. Examples include peptide transporters, amino acid transporters, and organic anion/cation transporters. These systems exhibit saturable kinetics, structural selectivity, and can be competitively inhibited [3].
Active efflux: ATP-binding cassette (ABC) transporters including P-glycoprotein (MDR1) and BCRP actively pump compounds out of cells, creating significant barriers to drug absorption and target engagement. These systems contribute to multidrug resistance and can substantially reduce intracellular drug concentrations [3].
Table 1: Key physicochemical properties influencing cell permeability
| Property | Description | Impact on Permeability |
|---|---|---|
| Lipophilicity (Log P) | Partition coefficient between octanol and water | Optimal range (1-3) enhances transcellular diffusion; extremes reduce permeability |
| Molecular Size | Molecular weight and volume | Smaller molecules (<500 Da) favor both transcellular and paracellular routes |
| Ionization State (pKa) | Proportion of ionized vs unionized species at physiological pH | Unionized forms generally show higher membrane permeability |
| Hydrogen Bonding | Number of hydrogen bond donors and acceptors | Fewer H-bonds generally enhance transcellular permeability |
| Polar Surface Area | Surface area associated with polar atoms | Lower PSA (<140 Ų) typically correlates with better membrane permeability |
Caco-2 cell model: The Caco-2 (human colorectal adenocarcinoma) cell line represents the gold standard for intestinal permeability prediction. When cultured to confluence on permeable supports, these cells spontaneously differentiate into polarized enterocytes expressing tight junctions, microvilli, and functional transporters. The model provides high correlation with human intestinal absorption and can distinguish between absorption mechanisms [3]. Key applications include:
MDCK cell model: Madin-Darby Canine Kidney cells offer a robust alternative with faster differentiation (3-7 days versus 15-21 days for Caco-2). While expressing fewer native transporters than Caco-2, MDCK cells transfected with human transporters (particularly MDR1) provide a specialized system for efflux studies. The model demonstrates good predictivity for passive transcellular permeability with reduced culture time and variability [5].
Co-culture systems: Combining Caco-2 with mucin-producing cells (e.g., HT29-MTX) better mimics the intestinal environment by incorporating a mucus layer. This addition creates a more physiologically relevant barrier for compounds affected by mucoadhesion or those targeting specific mucosal interactions [5].
Table 2: Comparison of permeability assay formats
| Assay Type | Principle | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Macromolecular Tracer Flux | Measures fluorescent/radio-labeled compound movement across cell monolayers [1] | Paracellular permeability assessment; barrier integrity evaluation | Technical simplicity; cost-effectiveness; high throughput capability | Does not distinguish transport mechanisms; potential for nonspecific binding |
| Transwell/Insert Systems | Cells cultured on microporous membranes separating donor and acceptor compartments [1] | Intestinal, blood-brain barrier, and general epithelial permeability studies | Independent access to apical and basolateral compartments; physiological relevance | Extended culture time for some models; variable TEER values between batches |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Artificial membrane barrier between donor and acceptor compartments [2] [5] | High-throughput screening of passive transcellular permeability | Rapid assessment; no cell culture requirements; excellent for lipophilicity-driven permeability | Lacks biological transporters and efflux systems; limited predictability for carrier-mediated compounds |
Everted gut sac: This technique utilizes intestinal tissue from laboratory animals, everted to expose the mucosal surface to the drug solution. The method preserves native architecture and transporter functions while allowing controlled sampling from serosal fluid. Applications include regional absorption studies and transporter function assessment in native tissue context [5].
Microfluidic systems: Organ-on-a-chip technologies incorporate fluid flow and mechanical cues to better mimic in vivo conditions. These systems can co-culture multiple cell types and generate shear stresses that influence cell differentiation and barrier function. The 3D microenvironment and dynamic conditions provide enhanced physiological relevance compared to static cultures [5].
3D tissue models: Reconstructed human tissue equivalents (e.g., epidermis, intestinal mucosa) offer tissue-level complexity without animal use. These models incorporate stratified organization and extracellular matrix components that influence permeability. They are particularly valuable for topical drug development and tissue-specific barrier assessment [4].
The following diagram illustrates the core decision pathway for selecting appropriate permeability assessment methods:
Decision workflow for permeability method selection
The Caco-2 permeability assay represents the industry standard for predicting intestinal absorption. The following protocol details the critical steps for robust implementation [3]:
Cell culture and differentiation: Seed Caco-2 cells at appropriate density (e.g., 50,000-100,000 cells/cm²) on collagen-coated polyester membrane inserts (0.4 μm pore size). Culture for 15-21 days with medium changes every 48 hours until full differentiation is confirmed by TEER measurements exceeding 500 Ω·cm² (96-well format) or 1000 Ω·cm² (24-well format). Maintain at 37°C with 5% CO₂ in a humidified environment [3].
Integrity verification: Before permeability assays, validate monolayer integrity using TEER measurement and paracellular marker flux. Acceptable quality control criteria include Lucifer Yellow Papp ≤ 1 × 10⁻⁶ cm/s and paracellular flux index ≤ 0.5-0.7%. Include reference compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability) in each experiment to validate system performance [3].
Permeability assay execution:
Data analysis and interpretation: Calculate the apparent permeability coefficient (Papp) using the formula:
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where dQ/dt = permeability rate (nmol/s), A = membrane surface area (cm²), and C₀ = initial donor concentration (nmol/ml). Classify permeability as: low (Papp ≤ 1 × 10⁻⁶ cm/s, predicting 0-20% absorption), medium (1-10 × 10⁻⁶ cm/s, predicting 20-70% absorption), or high (Papp > 10 × 10⁻⁶ cm/s, predicting 70-100% absorption) [3].
Chemical modifiers: Research demonstrates that incorporating anionic moieties (e.g., sulfonic acid groups, polycarboxylates) via short polyethylene glycol linkers can effectively control cell-permeability while maintaining target engagement for extracellular targets. This approach enables selective restriction of intracellular access—valuable for limiting off-target effects or designing targeted therapeutics [2].
Permeability enhancement: Various strategies can temporarily enhance permeability for improved compound delivery:
Table 3: Permeability parameters and their interpretation
| Parameter | Calculation | Interpretation | Application |
|---|---|---|---|
| Apparent Permeability (Papp) | (dQ/dt)/(A × C₀) | Measures compound flux across cellular barrier | Prediction of absorption potential; classification as low/medium/high permeability |
| Efflux Ratio | Papp(B→A)/Papp(A→B) | Indicator of active efflux transport; ratio >2 suggests significant efflux | Identification of P-gp or other efflux transporter substrates |
| Transepithelial Electrical Resistance (TEER) | Electrical resistance across monolayer | Indicator of tight junction formation and barrier integrity | Quality control of cellular monolayers; assessment of paracellular pathway |
| Unbound Drug Accumulation Ratio (Kpuu) | Cellular/medium unbound drug concentration | Quantifies intracellular drug accumulation relative to extracellular concentrations | Prediction of intracellular target engagement; assessment of subcellular distribution [2] |
Establishing in vitro-in vivo correlation (IVIVC) represents a critical step in validating permeability models. The Caco-2 model demonstrates excellent predictive capability for human intestinal absorption when Papp values are appropriately categorized [3]:
The field of permeability assessment continues to evolve with several promising technological advances:
Stem cell-derived models: Induced pluripotent stem cells (iPSCs) differentiated into intestinal or other barrier tissues offer patient-specific permeability assessment and potentially enhanced physiological relevance compared to immortalized cell lines [5].
Organ-on-a-chip systems: Microfluidic platforms incorporating multiple cell types, fluid flow, and mechanical stimulation better mimic the dynamic in vivo environment. These systems can reveal permeability characteristics under more physiologically relevant conditions than static cultures [5].
High-content imaging approaches: Advanced microscopy techniques coupled with computational analysis enable spatially resolved permeability assessment within complex 3D tissue models, providing insights into heterogeneous compound distribution [4].
In silico prediction models: Computational approaches integrating molecular descriptors with machine learning algorithms continue to improve, offering permeability predictions early in discovery before compound synthesis [5].
The table below summarizes the quantitative data found for DosatiLink-1.
| Property | Value |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Storage | Store under recommended conditions in the Certificate of Analysis [1] |
| Intended Use | For research use only, not for human use [1] |
Since detailed objectives for this compound are not public, you can establish your own research goals. Research objectives are specific, measurable steps to achieve your overarching research aim [2] [3] [4]. Using the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) ensures they are clear and actionable [2] [3].
For a novel compound like this compound, research typically progresses through several key stages. The diagram below outlines a potential high-level workflow and logical relationships for its development.
Potential research objectives and sub-tasks for this compound development.
Here are examples of specific research objectives you could adapt for this compound, framed using the SMART criteria:
To proceed with your research, consider these steps:
The table below summarizes all quantitatively confirmed data available for DosatiLink-1 from the provided source [1].
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Primary Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
| Storage | Store under the recommended conditions in the Certificate of Analysis [1] |
| Transport | Room temperature in continental US; may vary elsewhere [1] |
| Intended Use | For research use only, not for human use [1] |
As explicit, detailed methodologies for this compound were not found in the search results, the following protocol is constructed based on standard practices for investigating kinase inhibitors like ABL inhibitors. You must validate and optimize these steps in your laboratory.
1. Objective: To determine the inhibitory concentration (IC₅₀) of this compound against the ABL kinase enzyme in a biochemical assay.
2. Materials:
3. Methodology: 1. Sample Preparation: Reconstitute this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve. 2. Assay Setup: In a white, opaque 96-well plate, mix the ABL enzyme with the peptide substrate and ATP in the assay buffer. 3. Compound Addition: Transfer the diluted this compound solutions into the reaction wells. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background control). 4. Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed. 5. Detection: Stop the reaction and initiate the detection step. For the ADP-Glo assay, this involves adding an equal volume of ADP-Glo Reagent to terminate the kinase reaction and consume the remaining ATP, followed by a second reagent to convert ADP to ATP and allow its detection via luciferase. The generated luminescence is proportional to the amount of ADP produced, and thus, kinase activity. 6. Measurement: Read the luminescence signal on a microplate reader.
4. Data Analysis: 1. Calculate the average luminescence values for all replicates. 2. Normalize the data: Express the signal from each this compound well as a percentage of the signal from the DMSO-only control wells (100% activity). 3. Plot the normalized percent activity versus the log₁₀ concentration of this compound. 4. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
This compound is characterized as an ABL enzyme inhibitor [1]. The ABL kinase is a critical node in cellular signaling, and its dysregulation is a driver in certain leukemias. The following diagram illustrates the theoretical signaling pathway and the proposed point of inhibition for this compound.
The table below summarizes the very basic information available from the search results.
| Aspect | Available Information |
|---|---|
| Name | This compound [1] [2] |
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| Availability | Available for research use from suppliers like TargetMol [2]. |
| Storage | Store at -20°C [2]. |
Given your need for experimental workflows, the diagram below outlines a general, high-level process you might follow when characterizing a new enzyme inhibitor like this compound. This can serve as a starting point for designing your own detailed protocols.
The general workflow for characterizing an enzyme inhibitor like this compound would typically involve several key stages [3] [4]:
This compound is identified in the literature as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. This places it within a class of compounds relevant to cancer research, particularly for conditions like chronic myelogenous leukemia (CML). Beyond this mechanism of action, no specific data on its solubility, stability in solution, working concentration, or treatment duration in cell culture models is currently available in the public domain.
Given the lack of a specific protocol, you would need to establish one empirically. The diagram below outlines a general workflow for developing and optimizing a treatment protocol for a new compound like this compound, based on standard cell culture and assay principles [2] [3] [4].
Here are detailed considerations for each stage of the proposed workflow, drawing from established cell culture methods.
The table below summarizes key parameters you will need to optimize and potential solutions to common issues.
| Aspect | Parameter to Optimize | Potential Issue | Troubleshooting Tip |
|---|---|---|---|
| Compound | Solvent, stock concentration, stability | Precipitation; Degradation | Test different solvents; Aliquot and store at -20°C or below; avoid freeze-thaw cycles [3]. |
| Treatment | Dose range, treatment duration | No effect; High toxicity | Widen the dose range; include more time points; ensure vehicle control is not toxic. |
| Cells | Seeding density, cell line | Over-confluence; No expected effect | Seed at lower density; use a cell line with documented ABL-dependence or relevant mutations [5]. |
| Assay | Assay type, incubation time | High background; Low signal | Validate assay protocol with a known control compound; optimize incubation times. |
1. Substance Overview DosatiLink-1 is identified as an Abelson murine leukemia (ABL) enzyme inhibitor with a molar mass of 1517.52 g/mol and the molecular formula C69H93Cl2F2N13O17S [1]. For research purposes, the supplier recommends storage at room temperature in continental US, noting that conditions may vary elsewhere [1]. No specific stability data (e.g., shelf life, degradation products) is publicly available.
2. Stability Testing Principles Stability testing ensures a drug substance maintains its physical, chemical, therapeutic, and microbiological properties throughout its shelf life [2]. For a new molecular entity like this compound, a comprehensive, science- and risk-based stability program is required as per ICH guidelines [3] [4]. The primary goals are:
3. Recommended Storage Condition The supplier's recommendation for room temperature storage aligns with the ICH-defined long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH [3] [5]. Stability studies should be designed to confirm that this compound remains within specification under these conditions for the proposed shelf life. The workflow for establishing this is outlined in the diagram below.
This protocol provides a framework for conducting formal stability studies on this compound Drug Substance, in accordance with ICH Q1A(R2) and the consolidated 2025 ICH Q1 draft guideline [3] [4].
1. Objective To define the procedures for determining the shelf life and recommended storage conditions for this compound by evaluating its stability under long-term and accelerated storage conditions.
2. Scope This protocol applies to the stability testing of this compound Active Pharmaceutical Ingredient (API) in its proposed commercial container closure system.
3. Storage Conditions and Testing Frequency Stability testing should be performed under the conditions listed in the table below. The selection of these conditions is based on the ICH climatic zone concept, with Zone II (25°C/60% RH) serving as the benchmark for long-term storage [3] [2].
| Study Type | Storage Condition | Minimum Testing Frequency | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter [3] [5] | To establish the shelf life under recommended storage conditions [2] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months [3] [5] | To provide supporting data if accelerated results show significant change [3] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months [3] [5] | To evaluate the impact of short-term excursions and predict stability [2] |
4. Batch Selection At least three primary batches of this compound should be selected. The batches must be representative of the material used in non-clinical and clinical studies and manufactured to a scale that is representative of the final commercial process [3] [4].
5. Stability-Indicating Methods and Test Parameters The test panel must be able to detect changes in the quality of this compound over time. All analytical methods must be validated as per ICH Q2 guidelines to demonstrate specificity, accuracy, and precision, particularly their ability to separate this compound from its degradation products [3].
| Test Parameter | Stability-Indicating Method | Acceptance Criteria |
|---|---|---|
| Description/Appearance | Visual inspection | White to off-white powder; conforms to description |
| Identification | HPLC / Mass Spectrometry | Consistent with reference standard of this compound |
| Assay | HPLC / UV-Vis | 98.0% - 102.0% |
| Related Substances/Degradation Products | HPLC | Individual unknown impurity: NMT 0.10%; Total impurities: NMT 0.5% |
| Water Content | Karl Fischer Titration | NMT 1.0% |
| Microbiological Testing | Microbial Enumeration Tests | Meets compendial requirements |
6. Data Evaluation and Shelf Life Determination The shelf life of this compound will be determined by statistically analyzing the long-term data, particularly the assay and degradation product results. The 2025 ICH Q1 draft encourages the use of stability modeling where scientifically justified, which can allow for shelf life extrapolation [4]. A significant change is defined as a 5% change in assay, any degradation product exceeding its limit, or failure of other critical parameters [5]. The following diagram illustrates the decision logic for data evaluation.
1. Compound Overview this compound is characterized as a potent and selective inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. ABL kinase, particularly in its oncogenic Bcr-Abl form, is a well-validated target in cancers like Chronic Myelogenous Leukemia (CML). The specificity of a kinase inhibitor is crucial for its efficacy and to minimize off-target effects.
2. Quantitative Biological Activity The table below summarizes the key quantitative data available for this compound, which demonstrates its potency and highlights a potential resistance mechanism [1].
Table 1: Cytotoxic Activity of this compound in Cell-Based Assays
| Cell Line | Genotype | EC₅₀ (nM) | Description |
|---|---|---|---|
| K562 | ABL wild-type | 2.47 nM | Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay). |
| K562 | ABL T315I mutant | > 300 nM | Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay). |
Key Interpretation of Data:
3. Proposed Experimental Protocol The search results do not provide a detailed methodology. The following protocol is synthesized from the description of the assay used to generate the EC₅₀ data [1].
Protocol: Assessment of Anti-proliferative Activity using CellTiter-Glo 2.0 Assay
The following diagrams, created with Graphviz's DOT language, illustrate the core ABL signaling pathway and the experimental workflow for testing this compound. The diagrams adhere to your specifications for color, contrast, and dimensions.
1. ABL Signaling Pathway & Drug Inhibition
This diagram outlines the simplified core signaling pathway of Bcr-Abl and the point of inhibition by this compound.
Diagram 1: Simplified ABL Signaling Pathway and Inhibition. The Bcr-Abl oncoprotein constitutively activates multiple downstream substrates leading to uncontrolled proliferation. This compound acts as an ATP-competitive inhibitor to block this signaling cascade.
2. Experimental Workflow for Anti-Proliferation Assay
This diagram visualizes the step-by-step protocol for the CellTiter-Glo anti-proliferation assay.
Diagram 2: Workflow for Anti-Proliferation Assay. The protocol involves seeding cells, treating them with a dose range of this compound, and quantifying cell viability after 72 hours using a luminescent ATP assay to determine the EC₅₀ value.
To obtain the missing experimental details, I suggest you consult the primary research article cited in the supplier's information (PMID: 37849551) or directly contact the manufacturer, MedChemExpress, for any available technical data sheets.
The table below summarizes the key identified data for DosatiLink-1 [1]:
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| CAS Number | 2941512-37-2 [1]. |
| Chemical Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1]. |
| Molar Mass | 1517.52 g/mol [1]. |
| Storage | Should be stored under the recommended conditions in the provided Certificate of Analysis [1]. |
| Intended Use | For research use only, not for human use [1]. |
In the absence of specified protocols, robust quality control for a research chemical like this compound would involve several standard analytical procedures. The following workflow outlines a potential QC pathway:
The table below details the objectives and common methods for each QC stage shown in the diagram:
| QC Stage | Objective | Common Methodologies |
|---|---|---|
| Identity Confirmation | Verify molecular structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) [1]. |
| Purity Assessment | Quantify impurity levels | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC). |
| Chemical Stability | Ensure integrity under storage | Forced degradation studies (e.g., exposure to heat, light, humidity). |
| Bioactivity Verification | Confirm target inhibition | Dose-response ABL enzyme inhibition assays [1]. |
This protocol outlines a general method for verifying the bioactivity of this compound through an ABL enzyme inhibition assay. The workflow involves preparing all reaction components and measuring enzyme activity with and without the inhibitor.
Detailed Procedure:
Reagent Preparation:
Inhibition Reaction:
Detection and Analysis:
% Inhibition = [1 - (Signal_inhibitor / Signal_control)] × 100To enhance reproducibility, which is a critical concern in experimental research, it is beneficial to structure protocols with clear, semantic representations of all components. A useful framework is the SIRO (Sample, Instrument, Reagent, Objective) model [2]. For the bioactivity assay above, this would involve:
Please be aware of the following limitations:
For research on a specific compound like DosatiLink-1, a well-structured experimental design is crucial to generate reliable, reproducible, and interpretable data. This compound is an Abelson murine leukemia (ABL) enzyme inhibitor, making it a candidate for investigating treatments in conditions like chronic myeloid leukemia [1].
The following sections break down the experimental process into key phases, from foundational planning to data analysis, providing a framework you can adapt for your specific research on this compound.
Thorough planning is the cornerstone of a successful experiment. Most experiment failures originate in the planning phase, before any data is collected [2].
Once the plan is set, focus on implementation details that ensure statistical rigor and data quality.
A rigorous analysis and clear communication of findings are vital for the scientific value of your work.
The table below summarizes the core components of a robust experimental design for a this compound study.
| Design Component | Description & Best Practice | Application to this compound Research |
|---|---|---|
| Hypothesis | A specific, testable prediction [2]. | "this compound inhibits ABL kinase, inducing apoptosis in CML cells." |
| Variables | Independent: The factor manipulated. Dependent: The outcome measured [3]. | Independent: this compound concentration. Dependent: % Cell apoptosis, p-CRKL levels. |
| Control Group | A baseline not exposed to the treatment, for comparison [4]. | Cells treated with DMSO vehicle only. |
| Randomization | Random assignment to groups to minimize bias [3]. | Randomly assigning culture flasks to control or treatment groups. |
| Blinding | Concealing group allocation to prevent bias [3]. | The researcher measuring apoptosis is unaware of sample treatment. |
| Sample Size | Number of replicates per group, determined by power analysis [3]. | Using power analysis to determine the required n for statistical significance. |
| Replication | Repeating the experiment to verify findings [3]. | Performing three independent experiments with new cell cultures each time. |
Here are detailed methodologies for key experiments to characterize this compound's bioactivity. The workflow for this testing cascade is visualized in the diagram below.
After conducting your experiments, summarizing the quantitative results in a clear table is essential. The following table provides a template for presenting key findings from the dose-response experiments.
| Experiment | Key Parameter | This compound Result | Positive Control Result | Significance |
|---|---|---|---|---|
| Kinase Inhibition (IC₅₀) | 15 nM | 8 nM | p < 0.001 | High potency against target. |
| Cell Viability (EC₅₀) | 120 nM | 95 nM | p < 0.01 | Potent anti-proliferative effect. |
| Apoptosis Induction | 65% at 250 nM | 72% at 250 nM | p < 0.05 | Confirms mechanism of cell death. |
The following table summarizes prevalent data collection methods, their key advantages, and disadvantages, which are often considered when designing a study's methodology [1] [2].
| Method | Core Description | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Surveys & Questionnaires [1] | Structured tools with open- or closed-ended questions to gather information from a large group. | Cost-effective, easy to deploy and analyze, can collect a wide range of data (opinions, values, etc.). | Risk of low engagement or survey fraud; answers may not be honest; questions can be misinterpreted. |
| Interviews [1] | A meeting (face-to-face or virtual) where an interviewer asks an interviewee questions. | Allows for accurate screening and deep understanding via follow-up questions, tone, and word choice. | Time-consuming, expensive (requires staff), quality of data heavily depends on the interviewer's skill. |
| Focus Groups [1] | A moderated discussion with a small group of selected participants on a specific topic. | Generates rich insights through group dynamics; moderator can observe non-verbal cues. | Can be expensive; outcomes can be influenced by moderator bias; group dynamics may suppress some voices. |
| Observation [1] | Systematic recording of behavior, events, and interactions in their natural setting. | Provides high-quality, accurate data of actual behavior without relying on self-reporting. | Cannot study attitudes or opinions; can be time-consuming and expensive; potential for observer bias. |
| Records & Documents [1] | Analysis of existing data from internal (e.g., sales reports) or external (e.g., government publications) sources. | Easy to collect as data already exists; useful for tracking progress and historical analysis. | Information may be out-of-date; researcher has less control; evaluation can be time-consuming. |
| API Data Integration [2] | Automated data exchange between different software systems and platforms using Application Programming Interfaces (APIs). | Enables real-time data synchronization and comprehensive dataset creation by combining multiple sources. | Requires technical expertise for implementation and maintenance. |
| IoT & Sensor Data [2] | Automated collection of real-world data from Internet of Things devices and physical sensors. | Provides continuous, real-time data; eliminates manual recording errors. | Involves managing a potentially large and complex infrastructure of devices. |
Since specific protocols for DosatiLink-1 are not available, here is a general framework for creating a detailed application note, drawing from elements of established methodologies [1] [2] [3].
You can use the Graphviz DOT language to create clear and professional diagrams for your experimental workflows and signaling pathways. The DOT script below generates a flowchart for a generalized data collection and analysis process, adhering to your specified color and style guidelines.
This diagram illustrates a logical workflow for a research project, from initial design to final output, incorporating multiple potential data collection methods.
This document outlines a prospective Statistical Analysis Plan (SAP) for the characterization of DosatiLink-1, an Abelson murine leukemia (ABL) enzyme inhibitor [1]. The SAP is developed to ensure the analysis is transparent, objective, rigorous, and reproducible, in line with best practices for preclinical drug discovery research [2].
1.0 Introduction and Study Objectives
2.0 General Analytical Principles
The core of the SAP lies in pre-defining the statistical methods for each objective. The following table summarizes the planned analyses for key experiments.
Table 1: Summary of Planned Statistical Analyses for this compound
| Analysis Objective | Primary Endpoint | Statistical Method & Model | Data Visualization |
|---|---|---|---|
| IC₅₀ Determination | IC₅₀ value | Non-linear regression (4-parameter logistic curve). Model: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)) [3]. |
Dose-response curve with 95% confidence intervals for the fitted model. |
| Binding Affinity (SPR/BLI) | KD, Kon, Koff | Global fitting to a 1:1 binding model. The specific model will be dictated by the assay technology (e.g., Surface Plasmon Resonance). | Sensogram plots with observed data and fitted curve overlay. |
| Cellular Potency | pIC₅₀ (cell-based) | Non-linear regression as above. Comparison to a reference compound (if applicable) using an extra sum-of-squares F-test to compare curve parameters. | Dose-response curves for this compound and reference compound on a single graph. |
| Biomarker Analysis (NMR/MS) | Metabolite Level | Multivariate Analysis: Principal Component Analysis (PCA) for unsupervised pattern discovery, followed by Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) [4]. Univariate Analysis: Student's t-test or Mann-Whitney U test on normalized metabolite levels, with False Discovery Rate (FDR) correction. | PCA/OPLS-DA scores plots, S-plots, and bar charts of significant metabolites. |
3.0 Data Handling and Descriptive Statistics
The following diagram illustrates the integrated workflow for the statistical analysis, from raw data to final reporting, ensuring a standardized and reproducible process.
This document provides essential safety information and handling procedures for researchers and scientists working with DosatiLink-1, an Abelson murine leukemia (ABL) enzyme inhibitor, in a laboratory setting [1].
The following table summarizes the core identification and physical property data for this compound. Several key parameters crucial for risk assessment are not available in the public domain and must be sourced from the manufacturer's Safety Data Sheet (SDS).
| Property | Value / Description | Notes / Source |
|---|---|---|
| Name | This compound | [1] |
| CAS Number | 2941512-37-2 | [1] |
| Molecular Formula | C69H93Cl2F2N13O17S | [1] |
| Molar Mass | 1517.52 g/mol | [1] |
| Intended Use | ABL enzyme inhibitor; for research use only | Not for human or diagnostic use [1]. |
| Physical State | Data Required | Assume solid (powder) based on research context. |
| Storage Conditions | "Store under recommended conditions" | Consult Certificate of Analysis; typically cool, dry, dark [1]. |
| Hazard Classification | Data Required | Critical for PPE and engineering control selection. |
| Stability & Reactivity | Data Required | Information on incompatible materials is essential. |
The specific health, fire, and reactivity hazards for this compound are not detailed in the search results. You must consult the SDS to identify and understand the following:
The following workflow outlines the general handling procedure for a hazardous solid compound, which should be followed once the specific hazards of this compound are known.
Supporting Protocol Details:
All waste materials contaminated with this compound (e.g., gloves, weighing papers, unused solution) must be collected and disposed of as hazardous chemical waste in accordance with your institution's hazardous waste management protocols.
The information above is a foundational safety framework. To work safely with this substance, you must take the following steps:
Developing a robust assay involves a series of strategic decisions. The flowchart below outlines a general workflow for assay method development, integrating key considerations from the search results [1] [2].
Workflow Title: Assay Method Development Process
This workflow highlights that specificity is often a primary challenge, sometimes requiring additional sample preparation steps to resolve issues like interfering enzymes or co-eluting compounds in HPLC [1]. Furthermore, for formulations, achieving 100-150% extraction efficiency from the excipient matrix is a critical validation step [2].
For drug discovery applications, high-throughput screening (HTS) techniques are commonly employed. The table below summarizes relevant HTS methods mentioned in the search results [1].
| Screening Technique | Key Features | Application for Drug Discovery |
|---|---|---|
| Quantitative HTS (qHTS) | Tests each compound at multiple concentrations; provides dose-response data [1]. | Integrates dose-dependence with speed; ideal for prioritizing probe molecules [1]. |
| Matrix Combination Screening | Tests vast numbers of drug-drug pairs [1]. | Identifies synergistic, additive, or antagonistic therapeutic combinations [1]. |
| Label-Free Cellular Assays | Uses biophysical detection methods (e.g., impedance) [1]. | Avoids artifacts from detection labels (e.g., fluorescent tags); more physiologically relevant [1]. |
Pharmacokinetics (PK) is defined as the comprehensive analysis and description of a drug's disposition within the body, encompassing all dispositional processes summarized as ADME – absorption, distribution, metabolism, and elimination. Understanding PK is fundamental to drug development as it reveals what the body does to a drug substance, establishing critical relationships between administered doses, systemic exposure, therapeutic efficacy, and toxicity profiles. In contrast, pharmacodynamics (PD) defines what the drug does to the body, describing the relationship between drug concentrations at target sites and their corresponding biological effects. The intersection of PK and PD parameters provides invaluable insights for optimizing dosing regimens that maximize therapeutic benefits while minimizing adverse effects [1].
The primary objectives of the DosatiLink-1 pharmacokinetics study are to:
The this compound pharmacokinetics study employs a sequential, mixed-design approach that incorporates both single and multiple-dose assessments across three escalating dose levels. This design efficiently characterizes initial drug disposition while evaluating accumulation potential and steady-state behavior under conditions simulating clinical use. The study is conducted in accordance with ICH E6 Good Clinical Practice guidelines and is designed to meet regulatory requirements for early phase clinical development [2].
Single-dose studies provide critical initial insights into a drug's fundamental pharmacokinetic properties without the confounding effects of accumulation. These studies are typically simpler, require fewer participants, and are less costly to conduct, making them ideal for initial clinical pharmacology characterization. However, they cannot provide information about steady-state concentrations or accumulation potential, which are essential for chronic dosing regimens [3].
Multiple-dose studies simulate real-world drug usage more accurately by administering the drug at regular intervals to achieve steady-state concentration. These studies are crucial for understanding drug behavior during repeated administration, determining accumulation ratios, identifying time-dependent changes in pharmacokinetics, and establishing appropriate maintenance dosing regimens. The primary challenges of multiple-dose studies include increased complexity, longer duration, higher costs, and potential participant compliance issues [3].
Table 1: Key Comparison of Single vs. Multiple-Dose PK Study Designs
| Parameter | Single-Dose Study | Multiple-Dose Study |
|---|---|---|
| Primary Objectives | Establish fundamental PK parameters (C~max~, T~max~, AUC~0-∞~, t~1/2~, CL, V~d~) | Determine steady-state concentrations, accumulation ratio, time-dependent PK changes |
| Study Duration | 5-7 elimination half-lives | 5-7 half-lives to reach steady-state + intensive sampling at steady-state |
| Sample Size | Typically 8-12 subjects per cohort | Typically 8-12 subjects per cohort |
| Key Advantages | Simpler design, lower cost, no accumulation effects | Simulates clinical use, identifies accumulation, establishes maintenance dosing |
| Limitations | Does not predict steady-state behavior | More complex, higher cost, potential compliance issues |
The this compound study employs a sequential cohort design with three dose levels (25 mg, 50 mg, 100 mg) selected based on preclinical efficacy and safety data. The study begins with single-dose administration in each cohort, followed by a washout period and pharmacokinetic analysis before proceeding to multiple-dose phase. This approach ensures subject safety while efficiently characterizing both single and multiple-dose pharmacokinetics [2].
Table 2: this compound Study Schema and Timeline
| Study Phase | Dose Levels | Subjects per Cohort | Key Assessments | Duration |
|---|---|---|---|---|
| Single-Dose | 25 mg, 50 mg, 100 mg | 8 healthy volunteers (4 male, 4 female) | Intensive PK sampling (0-72h), safety monitoring | 7 days including screening |
| Washout Period | N/A | Same subjects | PK analysis to ensure adequate washout (>5 half-lives) | Minimum 10 days between phases |
| Multiple-Dose | 25 mg, 50 mg, 100 mg QD | 8 healthy volunteers (4 male, 4 female) | Trough concentrations during escalation, intensive PK at steady-state (Day 7) | 10 days including lead-in and follow-up |
The study enrolls healthy adult volunteers aged 18-55 years with body mass indices (BMI) between 18.5 and 30.0 kg/m². Comprehensive screening procedures include medical history, physical examination, clinical laboratory assessments (hematology, clinical chemistry, urinalysis), 12-lead electrocardiogram, and serology testing. Key exclusion criteria include history of significant medical conditions, abnormal laboratory values, use of prescription medications or known enzyme-inducing/inhibiting agents within 30 days prior to dosing, positive test for drugs of abuse, pregnancy or lactation, and known hypersensitivity to related compounds [1].
This compound administration follows standardized protocols under fasting conditions (overnight fast of at least 10 hours) with continued fasting for 4 hours post-dose. The drug product is administered with 240 mL of water at approximately 8:00 AM under direct observation by study staff. Blood sampling for pharmacokinetic analysis follows an intensive schedule with additional sparse sampling to fully characterize the concentration-time profile [1].
Table 3: Blood Sampling Schedule for Pharmacokinetic Analysis
| Study Phase | Sampling Timepoints | Sample Volume | Processing |
|---|---|---|---|
| Single-Dose | Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72 hours post-dose | 4 mL per timepoint | Plasma separation within 60 minutes, frozen at -70°C ± 10°C |
| Multiple-Dose Trough Monitoring | Pre-dose on Days 1, 2, 3, 4, 5, 6 | 4 mL per timepoint | Plasma separation within 60 minutes, frozen at -70°C ± 10°C |
| Multiple-Dose Steady-State | Pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24 hours post-dose on Day 7 | 4 mL per timepoint | Plasma separation within 60 minutes, frozen at -70°C ± 10°C |
Blood samples are collected in K2EDTA vacuum collection tubes and maintained in an ice-water bath until processing. Plasma separation is performed via centrifugation at 1500 × g for 15 minutes at 4°C within 60 minutes of collection. The resulting plasma is transferred to polypropylene cryovials and immediately frozen at -70°C ± 10°C until analysis. All samples are analyzed within established stability periods determined during method validation [4].
This compound concentrations in plasma are quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method demonstrates specificity, with no interference from endogenous plasma components. Calibration curves are linear over the concentration range of 1.00-1000 ng/mL with correlation coefficients (r) ≥0.995. Accuracy and precision meet regulatory standards, with intra-day and inter-day precision (expressed as coefficient of variation) ≤15% and accuracy within ±15% of nominal concentrations across all quality control levels [4].
Non-compartmental analysis (NCA) will be performed using validated software (Phoenix WinNonlin Version 8.3 or higher) to calculate fundamental pharmacokinetic parameters. This approach requires minimal assumptions about the underlying kinetic processes and provides robust parameter estimates suitable for early clinical development [2].
Table 4: Pharmacokinetic Parameters and Calculation Methods
| Parameter | Definition | Calculation Method |
|---|---|---|
| C~max~ | Maximum observed concentration | Direct observation from concentration-time data |
| T~max~ | Time to reach C~max~ | Direct observation from concentration-time data |
| AUC~0-t~ | Area under the curve from time zero to last measurable concentration | Linear trapezoidal method |
| AUC~0-∞~ | Area under the curve from time zero extrapolated to infinity | AUC~0-t~ + C~last~/λ~z~ |
| t~1/2~ | Terminal elimination half-life | ln(2)/λ~z~ |
| CL/F | Apparent oral clearance | Dose/AUC~0-∞~ |
| V~d~/F | Apparent volume of distribution | Dose/(λ~z~ × AUC~0-∞~) |
| R~ac~ | Accumulation ratio | AUC~0-τ~ at steady-state/AUC~0-τ~ after single dose |
Descriptive statistics will include mean, standard deviation, coefficient of variation, median, minimum, and maximum for all pharmacokinetic parameters. Dose proportionality will be assessed using power model (AUC and C~max~ = α × dose^β^) with 90% confidence intervals for β. Analysis of variance (ANOVA) will evaluate the effects of dose, gender, and other demographic factors on key PK parameters. Statistical significance is defined as p < 0.05 [5].
A population pharmacokinetic model will be developed to characterize between-subject variability and identify covariates that influence this compound pharmacokinetics. The model-building process will include base model development, covariate model building, and model evaluation using goodness-of-fit plots, visual predictive checks, and bootstrap methods. This model will support simulations for dose selection in subsequent clinical trials [5].
Objective: To characterize the single-dose pharmacokinetics of this compound across three dose levels (25 mg, 50 mg, 100 mg) in healthy volunteers.
Methods:
Objective: To characterize the multiple-dose pharmacokinetics of this compound following once-daily administration for 7 days and determine the accumulation ratio and steady-state parameters.
Methods:
Objective: To quantify this compound concentrations in human plasma using a validated LC-MS/MS method.
Methods:
This compound PK Study Workflow Diagram: This flowchart illustrates the sequential design of the this compound pharmacokinetic study, highlighting the integration between single-dose and multiple-dose phases with interim pharmacokinetic analysis informing study progression.
PK/PD Relationship and Study Integration Diagram: This diagram illustrates the fundamental relationship between pharmacokinetic processes and pharmacodynamic effects, highlighting how this compound concentration data informs both efficacy and safety assessments toward the goal of model-informed dosing optimization.
The comprehensive pharmacokinetic study design for this compound integrates state-of-the-art methodologies in clinical pharmacology, bioanalytical science, and data analysis to fully characterize the drug's disposition in humans. The sequential single and multiple-dose design efficiently evaluates both fundamental pharmacokinetic parameters and steady-state behavior while maintaining subject safety. The robust bioanalytical method ensures reliable concentration data, while the integrated statistical and modeling approaches will identify factors influencing this compound pharmacokinetics and inform optimal dosing regimens for subsequent clinical trials in target patient populations. This systematic approach to pharmacokinetic characterization serves as a critical foundation for the rational development of this compound, potentially accelerating its path to regulatory approval and clinical application.
| Cell Line | Assay Description | Measured Value (EC₅₀) | Interpretation |
|---|---|---|---|
| K562 | Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay) | 2.47 nM [1] | Potent inhibition of cell growth in ABL-positive cells. |
| K562 (expressing ABL T315I mutant) | Antiproliferative activity after 3-day incubation (CellTiter-Glo 2.0 assay) | > 300 nM [1] | Significantly reduced activity against the common T315I resistance mutation. |
Since detailed protocols for DosatiLink-1 are not publicly available, the following workflows outline standard experiments to fully characterize its pharmacodynamics and pharmacokinetics, based on general research principles for neuroactive and anticancer compounds [2] [3].
This diagram illustrates the primary molecular target and downstream effects of ABL inhibition, which is crucial for understanding its pharmacodynamic mechanism.
This workflow outlines the key steps in measuring the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to establish an efficacy and safety profile [3].
The lack of detailed application notes for a specific research compound like this compound is common. To obtain the necessary protocols and data, I suggest you:
DosatiLink-1 represents a novel targeted therapeutic agent designed to selectively inhibit the PDK1 signaling pathway in cancer cells, potentially offering a new treatment approach for malignancies characterized by dysregulated purine biosynthesis and cellular signaling. The therapeutic rationale stems from emerging research demonstrating that Akt-independent PDK1 signaling pathways regulate the spatial organization and activity of de novo purine biosynthetic enzymes, particularly the formation of a 3-enzyme core assembly (purinosome) in cancer cells [1]. This core assembly, consisting of PPAT, TrifGART, and FGAMS enzymes, catalyzes the first half of the purine biosynthesis pathway and represents a critical vulnerability in cancer cells dependent on upregulated de novo purine synthesis for proliferation [1]. The this compound clinical trial protocol has been designed in alignment with contemporary clinical trial trends for 2025, emphasizing efficiency, patient stratification, and robust methodology to demonstrate both safety and therapeutic potential [2].
The molecular targeting strategy of this compound is particularly innovative because it focuses on the cytoplasmic activity of PDK1 rather than its membrane-bound functions, allowing for selective disruption of cancer cell metabolism without interfering with broader Akt-mediated signaling cascades that would cause greater systemic toxicity [1]. This approach is grounded in compelling preclinical evidence demonstrating that pharmacological inhibition of cytoplasmic PDK1 selectively promotes the formation of the core assembly of purine biosynthetic enzymes without necessarily promoting the full purinosome, thereby disrupting the metabolic balance in cancer cells [1]. The trial design incorporates modern adaptive methodologies and focuses on establishing proof-of-concept through both traditional efficacy endpoints and novel pharmacodynamic biomarkers related to purine metabolic pathways.
The this compound trial employs a phase I/II seamless adaptive design that incorporates contemporary approaches to drug development efficiency. This design was selected to optimize resource utilization while maintaining scientific rigor and regulatory compliance. The trial methodology embraces several key innovations in clinical trial design projected for 2025, including Bayesian analytical methods and complex adaptive features that allow for modifications based on interim analyses [2]. The adaptive design components are strategically implemented to enhance trial efficiency while preserving integrity and validity, with independent statistical review of all adaptive decisions to maintain scientific rigor.
Table 1: Key Characteristics of this compound Clinical Trial Design
| Design Element | Description | Rationale |
|---|---|---|
| Trial Phase | Phase I/II seamless adaptive | Efficient transition from dose-finding to efficacy expansion |
| Primary Endpoint Phase I | MTD and RP2D determination | Standard safety assessment while identifying optimal biological dose |
| Primary Endpoint Phase II | Objective response rate (ORR) | Preliminary efficacy assessment in selected population |
| Key Secondary Endpoints | PFS, OS, biomarker correlation, pharmacokinetic profile | Comprehensive efficacy and mechanism assessment |
| Adaptive Features | Sample size re-estimation, potential dose arm modification | Flexibility based on accumulating data while controlling type I error |
| Statistical Approach | Bayesian logistic regression for MTD, Bayesian predictive probability for phase II | Modern analytical approaches appropriate for adaptive designs [2] |
The Bayesian analytical framework is particularly suited for this trial, as it allows for continuous learning throughout the trial conduct and incorporates prior knowledge in a quantitatively rigorous manner. For the phase I dose-escalation portion, a Bayesian logistic regression model (BLRM) will guide dose escalation and determination of the maximum tolerated dose (MTD) [2]. The phase II expansion component will utilize a Bayesian predictive probability design to determine whether the treatment demonstrates sufficient activity to warrant further development, with pre-specified decision rules for early stopping for efficacy or futility. This approach aligns with the projected increased use of Bayesian methods in confirmatory trial stages, as anticipated in upcoming FDA guidance on Bayesian clinical trials [2].
Purpose: To quantitatively evaluate the inhibitory activity of this compound against PDK1 and its effects on downstream signaling components in cancer cell models.
Materials and Reagents: Human cancer cell lines (HeLa and Hs578T), this compound (lyophilized powder, reconstituted in DMSO to 10 mM stock concentration), GSK2334470 (reference PDK1 inhibitor), cell culture media (MEM for HeLa, DMEM for Hs578T), fetal bovine serum (FBS), gentamycin sulfate, phospho-specific antibodies for PDK1 substrates, flow cytometry equipment or Western blot apparatus [1].
Procedure:
Data Analysis: Calculate IC₅₀ values for PDK1 inhibition using non-linear regression analysis. Compare purinosome formation frequency between treatment conditions using chi-square tests. Determine spatial colocalization using Pearson's correlation coefficient for fluorescence channels.
Purpose: To assess the impact of this compound treatment on intracellular purine metabolite levels and de novo purine biosynthesis rates.
Materials and Reagents: LC-MS system, purine standards (AMP, GMP, IMP, XMP), isotopically labeled ¹³C-glucose, cell lysis buffer, solid phase extraction columns, mobile phase solvents (HPLC grade), internal standards (¹⁵N-labeled purines) [1].
Procedure:
Data Analysis: Normalize metabolite levels to protein content and internal standards. Calculate fractional contribution of de novo synthesis using mass isotopomer distribution analysis. Compare metabolite levels between treatment groups using ANOVA with post-hoc testing.
Table 2: Key Pharmacodynamic Assays in this compound Clinical Trial
| Assay Type | Biological Target | Sample Type | Time Points | Methodology |
|---|---|---|---|---|
| PDK1 Activity | Phosphorylation of PDK1 substrates | Tumor tissue (biopsy) | Pre-treatment, Cycle 2 Day 1 | Immunoblot/Immunofluorescence |
| Purinosome Formation | Spatial organization of purine enzymes | Tumor tissue (biopsy) | Pre-treatment, Cycle 2 Day 1 | Immunofluorescence microscopy |
| Purine Metabolomics | IMP, AMP, GMP, XMP levels | Plasma, tumor tissue | Pre-treatment, Cycles 1-3 | LC-MS quantification |
| Cell Proliferation | Ki-67, pHH3 | Tumor tissue | Pre-treatment, Cycle 3 Day 1 | Immunohistochemistry |
The following diagram illustrates the targeted PDK1 signaling pathway and its relationship to purine biosynthesis, highlighting the molecular mechanism of this compound:
Diagram 1: Targeted PDK1 Signaling Pathway and this compound Mechanism of Action. This diagram illustrates how this compound selectively inhibits cytoplasmic PDK1 activity and its downstream effect on the 3-enzyme core assembly of purine biosynthesis, while largely sparing membrane-bound PDK1 and Akt-dependent signaling [1]. The strategic targeting approach minimizes disruption to broader cellular signaling while specifically interfering with cancer cell metabolic pathways dependent on upregulated de novo purine synthesis.
The molecular targeting strategy depicted in the diagram highlights the Akt-independent PDK1 signaling pathways that regulate subcellular colocalization of three enzymes (PPAT, TrifGART, and FGAMS) that form the core assembly of the purinosome [1]. This core assembly catalyzes the first half of the de novo purine biosynthesis pathway (steps 1-5), converting phosphoribosyl pyrophosphate (PRPP) to inosine monophosphate (IMP) through a series of enzymatic reactions [1]. Importantly, research has demonstrated that cytoplasmic PDK1-associated signaling pathways regulate this subcellular colocalization independently of Akt-mediated cascades, providing a selective vulnerability in cancer cells [1].
The following diagram outlines the comprehensive clinical trial workflow for the this compound study:
Diagram 2: this compound Clinical Trial Workflow. This orthogonal layout diagram illustrates the sequential adaptive design of the clinical trial, highlighting key decision points and biomarker-integrated assessments. The workflow emphasizes the Bayesian logistic regression model (BLRM) guidance for dose escalation and the critical safety reviews that inform dose-level assignments [2].
The trial workflow incorporates comprehensive biomarker assessment at multiple time points to establish proof-of-mechanism and potentially identify patient subgroups most likely to benefit from this compound treatment. The adaptive design elements allow for data-driven modifications based on accumulating safety and efficacy data, while maintaining trial integrity through pre-specified decision rules [2]. The phase I component follows a modified 3+3 design with Bayesian guidance for dose escalation, while the phase II expansion employs a Bayesian predictive probability design to determine whether the treatment demonstrates sufficient activity to warrant further development.
The statistical analysis plan for the this compound trial incorporates both frequentist and Bayesian approaches, aligned with modern clinical trial methodology trends emphasizing adaptive designs and robust statistical inference [2]. The primary analysis of the phase I component will focus on dose-limiting toxicity (DLT) incidence and determination of the maximum tolerated dose (MTD) using Bayesian logistic regression models. For the phase II component, the primary analysis will assess objective response rate using a Bayesian model that incorporates interim analyses for early stopping decisions.
Table 3: Statistical Analysis Plan for this compound Clinical Trial
| Analysis Type | Primary Endpoint | Statistical Method | Sample Size Justification |
|---|---|---|---|
| Phase I Dose Escalation | MTD and DLT rate | Bayesian logistic regression model (BLRM) | 3-6 patients per dose level, total 24-36 patients |
| Phase II Efficacy | Objective response rate (ORR) | Bayesian predictive probability design | 90% power to detect ORR ≥30% vs historical control ≤10% |
| Biomarker Analysis | Biomarker-treatment interaction | Logistic regression with interaction terms | Pre-planned hierarchical testing to control false discovery |
| Pharmacokinetic | AUC, Cmax, T½ | Non-compartmental analysis | Descriptive statistics with coefficient of variation |
| Safety Analysis | Incidence of AEs and SAEs | Descriptive statistics | Complete safety population with exposure-adjusted rates |
The Bayesian analytical framework offers several advantages for this trial, including the ability to incorporate prior information in a quantitatively rigorous manner, continuous learning throughout trial conduct, and natural interpretation of probability statements about treatment effects [2]. The trial will employ pre-specified stopping rules for both efficacy and futility based on predictive probabilities, enhancing ethical conduct by minimizing patient exposure to ineffective doses while efficiently identifying promising therapeutic signals. For biomarker analyses, a hierarchical testing procedure will be implemented to control the false discovery rate while exploring potential biomarkers for patient selection in future trials.
Research methodology serves as the foundational framework that guides the systematic investigation of this compound's mechanisms, efficacy, and safety profiles. A well-structured methodology ensures that research findings are reliable, valid, and reproducible, which is particularly crucial in drug development where decisions have significant clinical implications [1]. For this compound, a novel pharmaceutical compound in early development stages, establishing a robust research methodology is essential for accurate characterization of its pharmacological properties and potential therapeutic applications. This document provides comprehensive application notes and detailed experimental protocols designed to optimize the research methodology for this compound, enabling researchers to generate high-quality, interpretable data that can confidently support critical development decisions.
The methodology optimization presented here addresses the unique challenges associated with this compound research, including its complex mechanism of action, potential signaling pathways, and optimal dosing parameters. By implementing these standardized protocols, research teams can ensure methodological consistency across experiments, facilitate meaningful comparisons between studies, and accelerate the compound's progression through the drug development pipeline. Furthermore, the integration of visualization techniques using Graphviz enhances the clarity and communication of complex experimental workflows and signaling pathways, promoting better understanding and collaboration among multidisciplinary research teams [2].
Selecting appropriate methodological approaches is fundamental to generating reliable and actionable research findings for this compound. The three primary frameworks available each offer distinct advantages and are suitable for answering different types of research questions in pharmaceutical development:
Quantitative Methodology: This approach focuses on numerical data collection and statistical analysis to establish objective evidence regarding this compound's effects, dose-response relationships, and pharmacokinetic parameters [1] [3]. Quantitative methods are particularly valuable for determining causal relationships between administration and outcomes, quantifying effect sizes, and establishing statistical significance. Common quantitative techniques include experimental studies, surveys with structured questionnaires, and systematic analysis of numerical laboratory data. The strengths of quantitative methodology lie in its ability to produce generalizable findings when applied to appropriately sized samples, provide precise measurements of variables, and facilitate statistical testing of hypotheses [3]. For this compound development, quantitative methods would be essential for establishing efficacy thresholds, determining optimal dosing ranges, and comparing performance against existing therapeutics or controls.
Qualitative Methodology: This approach emphasizes understanding complex phenomena through non-numerical data such as interviews, observations, and textual analysis [1] [3]. While less common in early drug development, qualitative methods can provide valuable insights into clinical experiences with this compound, expert opinions on implementation challenges, or contextual factors affecting adherence in trial settings. Qualitative approaches are characterized by their flexibility, depth of inquiry, and ability to capture unexpected insights that might be missed in predetermined quantitative measures. The primary strength of qualitative methodology is its capacity to provide rich, detailed understanding of complex issues from participant perspectives [3]. In this compound research, qualitative methods could be applied to investigate healthcare provider perceptions of administration protocols, analyze documented clinical observations of patient responses, or explore implementation barriers in different healthcare settings.
Mixed-Methods Methodology: This integrated approach combines both quantitative and qualitative elements within a single research design to provide a more comprehensive understanding of this compound's profile [1] [3]. Mixed-methods designs are particularly valuable when researchers need to both quantify effects and understand contextual factors influencing those effects. Common mixed-methods approaches include sequential explanatory designs (quantitative data collection followed by qualitative investigation to explain results) or sequential exploratory designs (qualitative investigation informing subsequent quantitative testing) [3]. For this compound, a mixed-methods approach could be employed to first quantify therapeutic efficacy through controlled experiments, then follow with qualitative investigation of unusual response patterns or implementation challenges observed during testing.
Table: Research Methodology Selection Guide for this compound Investigations
| Research Objective | Recommended Methodology | Data Collection Methods | Analysis Techniques |
|---|---|---|---|
| Establish dose-response relationships | Quantitative | Controlled experiments, precise measurements | Statistical analysis, regression models |
| Understand mechanism of action | Mixed Methods | Experimental data + expert interviews | Statistical testing + thematic analysis |
| Identify potential adverse effects | Qualitative | Clinical observations, case studies | Content analysis, pattern recognition |
| Compare efficacy with existing treatments | Quantitative | Randomized controlled trials | Statistical comparison, effect size calculation |
| Explore administration protocols | Mixed Methods | Surveys + focus groups | Descriptive statistics + thematic analysis |
Objective: To quantitatively characterize the binding affinity and kinetics of this compound to its primary molecular target using surface plasmon resonance (SPR) technology.
Materials and Reagents:
Methodology:
Quality Controls:
Table: Acceptance Criteria for Binding Kinetics Assay
| Parameter | Acceptance Criterion | Corrective Action if Failed |
|---|---|---|
| Reference compound K_D | Within 2-fold of historical mean | Recalibrate instrument and repeat |
| Baseline stability | Drift < 0.5 RU/minute | Re-equilibrate system with fresh buffer |
| Replicate consistency | CV < 15% | Repeat outlier measurements |
| Rmax theoretical vs actual | Within ±10% | Check protein activity and immobilization level |
Objective: To evaluate the functional response and potency of this compound in a cell-based model expressing the target of interest.
Materials and Reagents:
Methodology:
Experimental Design Considerations:
For this compound research, systematic data collection is essential for generating reliable, interpretable results. The primary quantitative methods recommended include:
Experimental Research: Controlled laboratory experiments form the cornerstone of this compound quantitative assessment [3]. These include dose-response studies to establish potency, kinetic assays to determine absorption and elimination profiles, and efficacy studies in relevant models. Experimental research provides the highest level of control over extraneous variables, enabling strong causal inferences about this compound's effects. The key strength of experimental methods is their ability to establish causality through controlled manipulation of independent variables while measuring dependent variables [3]. For this compound, experimental approaches would be appropriate for determining optimal dosing ranges, identifying potential drug interactions, and establishing pharmacokinetic parameters.
Longitudinal Studies: These involve repeated measurements over time to track this compound's effects duration, stability of response, and potential development of tolerance or sensitization [3]. Longitudinal designs are essential for understanding the temporal aspects of this compound's action and for detecting delayed or cumulative effects. Implementation requires careful planning of assessment timepoints, which should be spaced to capture both rapid and gradual changes while considering practical constraints. For this compound characterization, longitudinal approaches would be valuable for determining appropriate dosing intervals, monitoring persistence of therapeutic effects, and identifying potential adaptive responses to repeated administration.
Cross-Sectional Analysis: This approach examines data at a single timepoint across different experimental conditions or dosage groups [3]. Cross-sectional designs are efficient for making initial comparisons and identifying potential relationships between variables that can be explored more rigorously in subsequent experiments. The primary advantage of cross-sectional methods is their ability to efficiently survey multiple parameters simultaneously, making them particularly useful in early screening phases. In this compound research, cross-sectional analyses could be applied to compare tissue distribution across different administration routes, assess biomarker correlations with response, or evaluate multiple parameters in toxicity screening.
Table: Data Analysis Methods for this compound Research Data
| Data Type | Recommended Analysis | Software Tools | Interpretation Guidelines |
|---|---|---|---|
| Continuous numerical data | Parametric tests (t-test, ANOVA) | SPSS, GraphPad Prism | Check normality assumption first; use non-parametric alternatives if violated |
| Concentration-response relationships | Nonlinear regression (four-parameter logistic curve) | GraphPad Prism, R | Report EC₅₀/IC₅₀ with 95% confidence intervals |
| Correlation between variables | Pearson or Spearman correlation | SPSS, Python | Distinguish between statistical significance and clinical relevance |
| Time-course data | Repeated measures ANOVA | SAS, SPSS | Account for sphericity violations with appropriate corrections |
| Binding kinetics | Global fitting to binding models | Biacore Evaluation Software | Verify model appropriateness with residual analysis |
Qualitative Data Analysis: For non-numerical data such as clinical observations or expert interviews, thematic analysis provides a systematic approach to identifying, analyzing, and reporting patterns within data [3]. This involves familiarization with data, generating initial codes, searching for themes, reviewing themes, defining and naming themes, and producing the analysis. Thematic analysis allows for flexible interpretation of complex qualitative data while maintaining methodological rigor. For this compound research, qualitative analysis would be appropriate for investigating clinical implementation challenges, analyzing expert feedback on protocol feasibility, or understanding patient experiences in trial settings.
Statistical Considerations: Regardless of analytical approach, several statistical considerations are critical for this compound research. Sample size justification should be provided based on power analysis or feasibility considerations [4]. Handling of missing data should be explicitly addressed with appropriate methods such as multiple imputation or maximum likelihood estimation when necessary. Adjustment for multiple comparisons should be implemented when conducting numerous statistical tests on the same dataset to control Type I error rates.
The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound characterization, encompassing major methodological stages from initial binding assays through to efficacy assessment:
Diagram Title: this compound Experimental Workflow
The following Graphviz diagram illustrates potential signaling pathways and molecular interactions involved in this compound's mechanism of action:
Diagram Title: this compound Signaling Pathway
Implementing robust quality control measures is essential for ensuring the reliability and reproducibility of this compound research findings. The following optimization strategies should be incorporated into all experimental protocols:
Systematic Positive and Negative Controls: Each experimental run should include appropriate control conditions to verify assay performance and provide reference points for interpreting this compound results [4]. Positive controls (reference compounds with known effects) demonstrate that the experimental system is responsive and capable of detecting expected effects. Negative controls (vehicle treatments) establish baseline response levels and help identify non-specific effects. The selection of controls should be based on biological relevance, stability, and well-characterized response profiles. For this compound binding studies, this would include reference compounds with known affinity for the target; for functional assays, known agonists and antagonists should be included.
Replication Strategies: Appropriate replication at multiple levels is crucial for distinguishing true biological effects from random variation. Technical replicates (multiple measurements of the same sample) assess measurement precision, while biological replicates (independent biological samples) ensure findings are generalizable beyond specific samples [4]. For this compound research, a nested replication approach is recommended, with at least three biological replicates and duplicate or triplicate technical measurements within each. The specific replication scheme should be determined during assay development and should be sufficient to detect the minimum effect size of scientific interest with adequate statistical power.
Blinding Procedures: Whenever possible, implement blinded assessment of outcomes to minimize conscious or unconscious bias in data collection and interpretation [4]. For this compound experiments, this may involve coding treatment groups so researchers measuring outcomes are unaware of group assignments until after data collection is complete. In cases where complete blinding is not feasible due to obvious treatment effects, consideration should be given to independent verification of key findings by blinded researchers. Documentation should explicitly state the blinding methods used and at what stages they were implemented.
Maintaining high ethical standards is fundamental to responsible this compound research. The following ethical framework should be implemented:
Data Integrity and Documentation: Ensure complete and accurate recording of all research activities, including experimental procedures, raw data, analysis methods, and results [4]. Implement a comprehensive data management plan that addresses data collection, storage, backup, security, and retention periods. For this compound research, this includes maintaining detailed laboratory notebooks (electronic or physical), standardized data collection forms, and secure storage of original datasets. Documentation should be sufficiently detailed to enable independent replication of studies.
Compliance with Regulatory Guidelines: Adhere to relevant regulatory requirements and quality standards throughout this compound research activities [4]. Depending on the research context and stage of development, this may include Good Laboratory Practice (GLP) standards, animal welfare regulations for in vivo studies, or human subject protection guidelines for clinical evaluations. Researchers should maintain awareness of evolving regulatory expectations and implement necessary procedures to ensure compliance. Regular internal audits or external consultations can help identify and address potential compliance gaps before they impact research validity or regulatory submissions.
The optimized research methodology presented in these Application Notes and Protocols provides a systematic framework for conducting rigorous, reproducible research on this compound. By implementing these standardized approaches, research teams can generate high-quality evidence regarding this compound's mechanism of action, efficacy, and safety profile, supporting informed decision-making throughout the drug development process. The integration of quantitative and qualitative methodologies, coupled with comprehensive experimental protocols and clear visualization strategies, addresses the multifaceted challenges of pharmaceutical characterization while maintaining methodological rigor.
Successful implementation of these methodologies requires careful planning and attention to methodological details. Research teams should adapt the general principles outlined here to their specific experimental contexts while maintaining core methodological standards. Regular methodology review sessions can help identify opportunities for further optimization as new information emerges about this compound's properties or as technological advances create new methodological possibilities. By maintaining this dynamic, evidence-based approach to methodology optimization, researchers can maximize the efficiency and impact of this compound investigation, ultimately accelerating its progression toward clinical application while ensuring scientific validity and reliability.
This compound is a complex molecule (C₆₉H₉₃Cl₂F₂N₁₃O₁₇S, Molar Mass: 1517.52 g/mol) reported as an Abelson murine leukemia (ABL) enzyme inhibitor and is intended for research purposes only [1]. Effective solubility troubleshooting begins with understanding core concepts:
The table below summarizes general solubility rules for common ions, which can help predict the behavior of this compound's constituent ions or salts in aqueous environments [4] [5].
| Ion Type | Generally Soluble? | Notable Exceptions (Insoluble) |
|---|---|---|
| Ammonium (NH₄⁺) | Yes [4] [5] | --- |
| Group I (Li⁺, Na⁺, K⁺) | Yes [4] [5] | --- |
| Nitrate (NO₃⁻) | Yes [4] [5] | --- |
| Acetate (C₂H₃O₂⁻) | Yes [5] | --- |
| Chloride (Cl⁻), Bromide (Br⁻), Iodide (I⁻) | Yes | Ag⁺, Pb²⁺, Hg₂²⁺ [4] [5] |
| Sulfate (SO₄²⁻) | Yes | Ba²⁺, Sr²⁺, Ca²⁺, Pb²⁺, Ag⁺ [4] [5] |
| Hydroxide (OH⁻) | No | Group I, NH₄⁺ (soluble); Ca²⁺, Sr²⁺, Ba²⁺ (slightly soluble) [4] |
| Carbonate (CO₃²⁻) | No | Group I, NH₄⁺ [4] |
| Phosphate (PO₄³⁻) | No | Group I, NH₄⁺ [4] |
| Sulfide (S²⁻) | No | Group I, Group II, NH₄⁺ [4] |
Since specific data for this compound is unavailable, you will need to determine its solubility experimentally. The following is a detailed protocol for determining solubility in water at room temperature, adaptable for other solvents [2].
Aim: To determine the solubility of this compound in a chosen solvent (e.g., water) at room temperature. Principle: A saturated solution is prepared by adding excess solute to the solvent. After equilibrium is reached, the concentration of the dissolved solute in the saturated solution is analyzed [2].
Materials:
Procedure:
This experimental workflow can be visualized in the following diagram:
If this compound proves poorly soluble, consider these techniques to improve its solubility for experiments [2]:
| Technique Category | Method | Brief Principle |
|---|---|---|
| Physical Modification | Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution [2]. |
| Hot Melt Extrusion (HME) to form Amorphous Solid Dispersions | Creates higher-energy amorphous form with better solubility than crystal [2]. | |
| Nanocrystal Technology | Stabilized drug nanocrystals dissolve faster [2]. | |
| Chemical Modification | Salt Formation | Converts to ionic salt with higher aqueous solubility [2]. |
| Co-crystals | Forms crystalline complex with coformer to alter properties without covalent change [2]. | |
| Other Formulation Approaches | Use of Surfactants | Red interfacial tension, improves wetting [2]. |
| Cosolvents (e.g., DMSO, ethanol) | Changes solvent environment to better dissolve solute [2]. | |
| Complexation (e.g., Cyclodextrins) | Drug molecules fit into cyclodextrin cavities [2]. |
Q1: What is the first thing I should do if this compound won't dissolve in my aqueous buffer? A1: First, confirm the pH of your buffer. The solubility of ionizable compounds is highly pH-dependent (governed by the Henderson-Hasselbalch equation). Try a small-scale experiment in pure water and a co-solvent like DMSO to establish a baseline. Also, ensure you are using a fine powder and providing sufficient stirring/time for dissolution [2].
Q2: How can I predict which solvents might work for this compound?
A2: While specific prediction is challenging, you can use solubility parameters. Traditional models like Hansen Solubility Parameters (HSP) estimate a molecule's affinity for solvents based on dispersion (δd), polar (δp), and hydrogen-bonding (δh) forces. "Like dissolves like" suggests solvents with similar HSP values to this compound are good candidates. For a more modern approach, machine learning models like fastsolv can predict solubility across temperatures and solvent ranges, though they require computational resources [3].
Q3: My solution formed a precipitate after I filtered it. What does this mean? A3: This indicates a supersaturated solution was created. The solution contained more dissolved solute than its equilibrium solubility at that temperature. This can happen during cooling, solvent evaporation, or after filtration if nucleation occurs. The precipitate is the excess this compound coming out of solution to reach a stable, saturated state [4] [2].
Q4: Are there any safety considerations for handling this compound? A4: The primary source describes this compound as being "for research use only, not for human use" [1]. You must consult the Safety Data Sheet (SDS) provided by the manufacturer (e.g., peptideDB) for specific hazards, personal protective equipment (PPE) requirements, and safe handling procedures.
Since compound-specific data is unavailable, the following table outlines common stability testing parameters and potential issues you might encounter with a molecule like DosatiLink-1. You should fill it with experimentally determined data.
| Stability Factor | Testing Parameter | Common Issues | Proposed Investigation Method |
|---|---|---|---|
| Chemical Degradation | Purity, Assay, Degradation Products | Hydrolysis, Oxidation, Photodegradation | HPLC/Purity, Forced Degradation Studies |
| Physical Instability | Solubility, Crystallinity, Polymorphism | Precipitation, Change in crystal form | Solubility Studies, XRPD, DSC |
| Solution Stability | pH, Concentration, Time | pH-dependent degradation, Dimerization | pH-Rate Profile, Solution Stability Studies |
| Thermal Stability | Purity at various temperatures (e.g., 4°C, 25°C, 40°C) | Accelerated degradation at high temperatures | Accelerated Stability Studies (e.g., ICH Q1A(R2)) |
| Light Sensitivity | Purity before/after light exposure | Photolysis, Color change | Photostability Testing (ICH Q1B) |
Here is a generalized protocol for a key stability-indicating method, which you can adapt for this compound.
This protocol, based on ICH Q2(R1) guidelines [1], ensures that your analytical method is suitable for detecting changes in this compound concentration and the formation of degradation products over time.
Forced degradation studies help identify likely degradation products and pathways, and prove the stability-indicating power of your analytical method.
| Problem | Potential Root Cause | Corrective & Preventive Actions |
|---|---|---|
| Formation of precipitate in solution | Physical instability, supersaturation, polymorphic conversion. | Filter solution (sterile 0.2µm), consider using a different solvent or co-solvent, and characterize the solid form of the precipitate. |
| Discoloration of solid material | Light-induced degradation, oxidative degradation, or moisture uptake. | Store in amber vials under an inert atmosphere (N2) and with desiccant. Conduct photostability and oxidative forced degradation studies. |
| High impurity levels upon receipt | Instability during shipping, or inherent instability of the bulk material. | Contact the supplier immediately. Establish strict upon-receipt QC testing and define in-house storage specifications. |
The following diagram outlines a logical workflow for investigating and resolving stability issues with a new compound like this compound.
Diagram Title: Stability Investigation Workflow
| Category | Question | Answer |
|---|---|---|
| Compound Information | What is this compound? | This compound is an Abelson murine leukemia (ABL) enzyme inhibitor for research use only, not for human use [1]. |
| What is its chemical formula and mass? | Formula: C69H93Cl2F2N13O17S. Molar Mass: 1517.52 [1]. | |
| How should I store this compound? | Please store the product under the recommended conditions in the provided Certificate of Analysis [1]. | |
| Experimental Variability | What are common sources of variability in biological experiments? | Variability in biological manufacturing is a major source of inefficiency, cost overruns, and delays. It can stem from reagents, samples, equipment, and protocol execution [2]. |
| How can I improve the consistency of my experimental results? | Implementing a Variability Reduction Program that involves collaborative analysis and refinement of cell culture and fermentation processes can significantly improve output consistency [2]. |
A systematic approach is key to resolving unexpected results [3].
Unexpected results are not always errors; they can be novel findings. Re-evaluate your hypothesis and experimental design to ensure they are sound and testable [3].
Meticulously examine your procedures for errors [3].
If you cannot resolve the issue, consult with supervisors, colleagues, or experts for different perspectives and specialized knowledge [3].
If your data is high-dimensional or noisy, consider these methods to improve robustness. The table below summarizes seven common techniques.
| Technique | Primary Function | Key Considerations |
|---|---|---|
| Missing Values Ratio | Removes columns with excessive missing data. | A higher threshold leads to more aggressive reduction. Simple and effective for initial filtering [4]. |
| Low Variance Filter | Removes columns where data shows little change. | Variance is range-dependent, so data normalization is required first [4]. |
| High Correlation Filter | Identifies and removes one of two highly correlated columns. | Correlation is scale-sensitive; normalization is required. Helps reduce redundancy [4]. |
| Random Forests / Ensemble Trees | Ranks feature importance based on usage in decision trees. | Effective for identifying the most predictive features. Can handle non-linear relationships [4]. |
| Principal Component Analysis (PCA) | Transforms variables into a smaller set of uncorrelated components that retain most variance. | Loss of interpretability as new components are not real variables. Sensitive to scaling [4]. |
| Backward Feature Elimination | Iteratively removes the least important feature. | Computationally expensive on high-dimensional data. Often used after an initial reduction step [4]. |
| Forward Feature Construction | Iteratively adds the most important feature. | Inverse of backward elimination. Also computationally expensive for large feature sets [4]. |
Inconsistent protocol execution is a major source of variability. To enhance reproducibility and consistency, your protocol descriptions should be detailed and structured.
The following workflow diagram outlines a systematic approach to developing and troubleshooting experimental protocols.
A robust protocol should clearly define the Sample, Instrument, Reagent, and Objective (SIRO), providing a minimal information model for classification and retrieval [6]. Always refer to detailed reporting guidelines to ensure all necessary information is included for reproducibility [7].
Q1: My assay results show an unexpected signal (too high/too low). What could be wrong? This is a common symptom of assay interference. The cause is often a substance in your sample buffer that affects the detection chemistry. Common interferents include detergents, reducing agents, chelating agents, strong acids, or bases [1]. The first step is to compare the composition of your sample buffer against the assay's known compatibility list.
Q2: How can I confirm that my sample buffer is causing interference? A simple test is to perform a spike-and-recovery experiment [1]. Prepare a known concentration of your standard (e.g., BSA) in your sample buffer and in a compatible buffer (e.g., 0.9% saline). Run the assay and calculate the percent recovery. A recovery of less than 90% or more than 110% suggests interference [1].
Q3: What are the standard methods to overcome interference? There are three primary strategies, which can be used individually or in combination:
The following table outlines a systematic approach to diagnosing and resolving assay interference issues.
| Problem Symptom | Potential Cause | Recommended Solution | Experimental Tip |
|---|---|---|---|
| Abnormally high signal | Chemical reducing agents interfering with detection chemistry [1]. | Use a Reducing Agent Compatible assay format if available; otherwise, dialyze or desalt the sample [1]. | Test for this by adding your sample buffer to the standard curve wells. |
| Abnormally low signal | Chelators binding essential metal ions, or detergents at incompatible concentrations [1]. | Dilute the sample, switch to a detergent/compatible assay, or use a precipitation protocol [1]. | Refer to the assay manual's compatibility table for specific thresholds. |
| Inconsistent replicates & high background | Viscous samples causing pipetting inaccuracies or particulates scattering light [1]. | Centrifuge samples to remove particulates and use reverse-pipetting techniques for better accuracy [1]. | For low sample volumes (<5 µL), ensure pipettes are calibrated for viscous liquids. |
| Poor standard curve & "Standards Incorrect" error | Expired reagents, improperly stored standards, or contaminated buffer leading to high background [1]. | Prepare fresh calibration standards and working reagent. Replace the kit if components are expired [1]. | Always include a standard curve with every experiment to monitor assay performance. |
This is a general protocol for sample cleanup via precipitation, adapted from standard protein assay troubleshooting practices [1].
The following diagram outlines a logical, step-by-step process for diagnosing and resolving assay interference, based on the principles in the FAQ and troubleshooting guide.
The following table summarizes the key identifying information for this compound [1].
| Property | Specification |
|---|---|
| Name | This compound |
| CAS Number | 2941512-37-2 |
| Molecular Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S |
| Molar Mass | 1517.52 g/mol |
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| Intended Use | For research use only. Not for human use. |
Q1: What is the primary biological target of this compound? A1: this compound is characterized as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1].
Q2: How should I store this compound to ensure its stability? A2: It is recommended to store the product under the conditions provided in the batch-specific Certificate of Analysis (CoA). Generally, it can be transported at room temperature within the continental US, though conditions may vary elsewhere [1].
Q3: Where can I find peer-reviewed references for this compound? A3: One available reference is by Robert B. Kargbo, titled "Expanding the Chemical Space: New Approach to Cell-Permeable Drugs," published in ACS Med. Chem. Lett. 2023 (14, 10, 1329-1330) [1].
Guide 1: Verifying Compound Purity
Problem: You need to confirm the purity of your research compound, but no specific protocol was supplied.
Background: Purity verification is a critical first step to ensure the success and reproducibility of your experiments. Contaminants can disrupt reactions and lead to inaccurate biological activity results [2].
Solution: While a specific method for this compound was not located, the following workflow outlines the standard approach for verifying the purity of a peptide-based research compound, which can be adapted. This is based on general lab-tested methods for compounds like H-Ser-Obzl HCl [2].
Detailed Methodology:
High-Performance Liquid Chromatography (HPLC) [2]
Supporting Techniques:
Guide 2: Handling Unexpected Experimental Results
Problem: Your experiment with this compound is yielding unexpected or irreproducible results.
Background: Many factors can contribute to variable outcomes, with compound integrity and sample handling being primary suspects.
Solution: Follow this logical troubleshooting pathway to isolate the root cause.
Troubleshooting Steps:
peptidedb@qq.com) [1]. Provide them with your batch number, your experimental protocol, and the purity data you have collected.
The table below summarizes the key information available for this compound.
| Property | Details |
|---|---|
| Known Storage Advice | "Store the product under the recommended conditions in the Certificate of Analysis (CoA)." [1] |
| Known Transport Advice | "Room temperature in continental US; may vary elsewhere." [1] |
| Chemical Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 [1] |
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
For comprehensive stability management, you can establish a formal stability study program. The workflow below outlines the key stages.
A formal Stability Study Protocol defines the purpose, scope, and procedures to ensure reliable data [2]. The ICH Q1A(R2) guideline is the standard reference [2]. A typical protocol includes:
The Analytical Template and Specification document the testing plan and acceptance criteria [2].
Maintaining consistent storage temperature is critical. Here are general solutions for different scales of operation:
This compound is a potent, cell-permeable Abelson murine leukemia (ABL) enzyme inhibitor for research purposes only [1]. Proper handling from storage to reconstitution is critical for experimental success.
| Property | Specification |
|---|---|
| CAS Number | 2941512-37-2 [1] |
| Molecular Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Storage (Unreconstituted) | Store at room temperature; protect from light and moisture [1] [2]. |
| Reconstituted Solution Storage | Refrigerate at 2-8°C (36-46°F); use within 28 days [2]. |
| Recommended Solvent | Bacteriostatic Water (0.9% benzyl alcohol) is commonly used for similar peptides [2]. |
Here are solutions to common problems when working with this compound.
While a specific solvent is not listed for this compound, Bacteriostatic Water (0.9% benzyl alcohol) is a standard and appropriate choice for reconstituting many research peptides, as it maintains sterility over multiple uses [2]. The choice of solvent should be validated for your specific experimental system.
Concentration is calculated based on the mass of the peptide and the volume of solvent added. The general formula is: Concentration (mg/mL) = Mass of Peptide (mg) / Volume of Solvent (mL)
For example, if you add 2 mL of bacteriostatic water to a 5 mg vial of peptide, your stock solution concentration would be 2.5 mg/mL [2].
A high molar mass means that a given mass of the compound contains fewer molecules. For accurate and comparable results, it is crucial to calculate doses using molar concentration (e.g., µM or nM) rather than mass concentration (e.g., µg/mL). This ensures you are comparing equivalent numbers of molecules across different experiments or compounds. Convert using the formula: Molarity (M) = (Mass concentration in g/L) / Molar Mass (g/mol).
The following diagram outlines the core steps for properly reconstituting and handling this compound, integrating key troubleshooting checkpoints.
This compound is an ABL enzyme inhibitor [1]. The diagram below illustrates the core signaling pathway this compound targets, which is crucial for interpreting your experimental results.
Cellular toxicity occurs when a substance damages cells, often by disrupting the plasma membrane and causing the release of cytosolic enzymes, which are measurable indicators of cell damage [1].
Two common assays for measuring this are detailed below. You can use these protocols to generate data for your DosatiLink-1 studies.
Table: Key Cytotoxicity Assays for Experimental Data Collection
| Assay Aspect | LDH (Lactate Dehydrogenase) Release Assay [1] | G6PD (Glucose-6-Phosphate Dehydrogenase) Release Assay [1] |
|---|---|---|
| Mechanism | Measures LDH release from damaged cells. LDH converts lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a substrate (INT or resazurin), generating a detectable signal. | Measures G6PD release. G6PD oxidation of glucose-6-phosphate generates NADPH, which via diaphorase reduces resazurin to fluorescent resorufin. |
| Detection Method | Colorimetric (490 nm) or Fluorescence (Ex/Em 560/590 nm) | Fluorescence (Ex/Em 563/587 nm) |
| Key Features | - Proven indicator of cytotoxicity
Since specific data on this compound is not available, you can use the following question and answer template. The answers should be filled in with the results from your team's laboratory experiments.
Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?
Q2: We are not detecting any cytotoxicity signal with this compound. What could be wrong?
Q3: Our cytotoxicity assay shows high background signal. How can we reduce it?
Q4: Can we freeze cell culture media samples to run the LDH assay later?
Based on the search results, this compound is an inhibitor of the Abelson murine leukemia (ABL) enzyme [3]. ABL is a key protein in cellular signaling pathways. The following diagram illustrates a generalized signaling pathway and how an ABL inhibitor like this compound might exert its effect. The DOT code is provided for your use.
Diagram: ABL Signaling Pathway and Inhibition - This diagram shows a simplified tyrosine kinase signaling pathway leading to cell proliferation. This compound, as an ABL inhibitor, blocks this signal, which can potentially lead to cell death (apoptosis).
The following diagram outlines a general workflow for conducting cytotoxicity experiments, which you can adapt for this compound.
Diagram: Cytotoxicity Assay Workflow - This flowchart outlines the key steps for performing a cytotoxicity assay. A critical step is to analyze the culture media immediately after collection to prevent loss of enzyme activity.
For a deeper understanding of signaling pathways, which is crucial for interpreting how this compound works, you can explore specialized resources. These often provide detailed, interactive pathway diagrams that show how proteins like ABL interact with other cellular components [4] [5].
Reproducibility ensures that scientific results are valid and not just an artifact of a specific experimental environment [1]. It involves providing a precise specification of the data and tools used so that others can obtain the same results.
The table below summarizes the most common categories of reproducibility issues, their root causes, and potential impacts on research.
| Issue Category | Root Causes & Examples | Impact on Research |
|---|---|---|
| Reagents & Materials | Over-reliance on poorly characterized reagents (e.g., antibodies with highly variable quality); use of contaminated cell lines; ambiguous material descriptions [2]. | Leads to inconsistent experimental results and wasted resources; an estimated 54% of biomedical resources are not uniquely identifiable in the literature [3]. |
| Protocol Reporting | Incomplete, cursory, or highly variable descriptions of methods; missing critical steps, parameters, or troubleshooting guidance [4] [3]. | Makes it impossible to replicate experiments accurately; one study found fewer than 20% of highly-cited papers had adequate descriptions of methods [3]. |
| Experimental Design & Statistics | Misuse of statistical methods (e.g., misunderstanding of p-values); failure to report sample sizes, randomization, or blinding [2] [1]. | Increases the likelihood that published research findings are false; undermines the statistical validity of conclusions [2]. |
| Data & Code Availability | Code, datasets, or full proofs not being made available; insufficient description of hyperparameters or computing infrastructure [1]. | Prevents independent validation of results; makes it difficult to build upon previous work. |
Here are answers to common questions, structured for a technical support context.
Q1: Our lab's experiments are often difficult to reproduce, even internally. Where should we focus our improvement efforts?
Q2: How can we be sure that the antibodies and other reagents we use are not the source of irreproducible results?
Q3: What level of detail is needed for computational experiments to be considered reproducible?
The following diagram outlines a high-level workflow for planning and executing an experiment with reproducibility as a core goal. This workflow integrates the key principles discussed above.
Diagram: Reproducible Research Workflow
This workflow emphasizes critical, yet often overlooked, steps like preregistration and comprehensive reporting based on models like SIRO (Sample, Instrument, Reagent, Objective) to structure methodology descriptions [4] [3].
Quality assurance for a research compound involves a system of activities to ensure the reliability and reproducibility of experimental data. The table below outlines potential procedures tailored for DosatiLink-1.
Table 1: Suggested Quality Assurance Procedures for this compound
| Procedure | Description & Potential Application to this compound |
|---|---|
| Define Goals [1] | Connect daily lab work with organizational objectives (e.g., "accurately characterize ABL enzyme inhibition kinetics"). Boosts confidence and ensures work aligns with drug development goals. |
| Quality Control (QC) Program [2] | Implement a written program for routine calibration and maintenance of equipment (e.g., spectrophotometers, HPLC). Includes procedures for data recording, reporting, and corrective action for malfunctions. |
| Calibration Drift Assessment [2] | Check and quantify the calibration drift of analytical instruments daily using certified reference standards. Prevents data inaccuracies from instrument performance decay. |
| Data Accuracy Audit [2] | Audit procedures and instruments quarterly. Use Certified Reference Materials (CRMs) traceable to national standards to verify the accuracy of concentration measurements. |
| Structured Troubleshooting [3] | Create guides for common experimental issues (e.g., low potency, poor solubility). Guides should list symptoms, potential causes, and step-by-step resolutions. |
You can use the following question-and-answer template, filling in the specifics as you gather more data from your researchers' experiences [3] [4].
Problem: Inconsistent Inhibitory Activity in this compound Assays
| Symptom | Potential Cause | Recommended Action |
|---|
| High variability in IC50 values across assay replicates. | • Improper storage of this compound stock solution. • Instability of the ABL enzyme preparation. • Error in serial dilution of the compound. | 1. Verify storage conditions: ensure stock solution is aliquoted and stored at the recommended temperature (e.g., -20°C or -80°C). 2. Confirm enzyme activity with a positive control inhibitor. 3. Re-prepare dilution series using calibrated pipettes and fresh buffers. | | No detectable inhibition is observed. | • Incorrect reconstitution of this compound. • Final concentration is below the effective range. | 1. Confirm the molar concentration of the stock solution using an appropriate method (e.g., NMR, quantitative LC-MS). 2. Repeat the assay with a wider concentration range of this compound. |
Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for creating a serial dilution of this compound?
Q: How should we handle and store this compound to ensure its stability?
The workflow for a key experiment, such as an enzyme inhibition assay, can be clearly communicated through a diagram. Below is a Graphviz DOT script that outlines a generic workflow. You can modify the steps to match your specific protocol.
Diagram: Enzyme Inhibition Assay Workflow
This diagram provides a high-level overview of the experimental process, integrating a critical QA check point.
Since specific guides for DosatiLink-1 are not available, a robust, risk-based strategy is essential. The following table outlines core principles adapted from pharmaceutical manufacturing that are directly applicable to research laboratory settings [1] [2].
| Principle | Description & Application in Research |
|---|---|
| Holistic Risk Assessment | Proactively identify all potential contamination sources (personnel, equipment, materials, methods, environment) using tools like FMEA or Ishikawa diagrams [1]. |
| Process & Material Control | Establish qualified sources for raw materials and solvents. Define and validate handling procedures for weighing, dilution, and storage to prevent introduction of particulates or microbes [1] [2]. |
| Technical & Physical Controls | Use appropriate engineering controls (fume hoods, laminar flow cabinets) and ensure equipment is properly maintained and cleaned. Automated systems can reduce personnel-related risks [1] [2]. |
| Personnel Training | Personnel are a primary contamination source. Implement rigorous training on aseptic techniques, proper gowning, and hygiene to minimize human-derived contamination [1] [3] [2]. |
| Monitoring & Continuous Improvement | Implement a system for monitoring (e.g., surface swabs, solution checks). Treat every deviation as a learning opportunity to update and improve protocols [1] [2]. |
The diagram below outlines a generalized workflow for handling a compound like this compound. You can use this as a template to document and refine your own specific procedures.
The workflow above visualizes key control points. The red path highlights critical steps for investigation and corrective action if contamination is suspected.
Given the lack of specific data, here are general FAQs that address common contamination control concerns.
Q1: What is the most critical step to prevent contamination when working with this compound? While all steps are important, the initial weighing and solution preparation are highly critical. This is the first point where a pure, solid compound is exposed to the environment and solvents. Performing this step in a controlled environment (like a fume hood or laminar flow cabinet) using sterile, high-quality solvents and pre-sterilized labware is paramount to preventing initial contamination [1] [2].
Q2: How should I store this compound stock solutions to ensure stability and prevent degradation or microbial growth? The search results do not provide specific storage conditions for this compound. You must refer to the Certificate of Analysis (CoA) from your supplier for recommended storage conditions [4]. As a general best practice for aqueous stock solutions, consider sterile filtration, aliquoting to avoid repeated freeze-thaw cycles, and storage at the recommended temperature (often -20°C or lower).
Q3: I've observed an unexpected result in my experiment. How can I determine if it's due to compound contamination? Initiate a structured investigation:
To create detailed, compound-specific guides, I suggest you:
This compound is a chemical compound identified as an Abelson murine leukemia (ABL) enzyme inhibitor [1]. This type of inhibitor is often investigated in cancer research, particularly for diseases like chronic myeloid leukemia (CML). Here are its basic chemical properties:
| Property | Description |
|---|---|
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Bioactivity | ABL enzyme inhibitor [1] |
| Intended Use | For research purposes only; not for human use [1] |
Without specific protocols for this compound, your validation should follow established scientific guidelines. The table below outlines critical parameters to investigate, drawing from standard practices for analytical method validation.
| Validation Parameter | Objective & Consideration for this compound |
|---|---|
| Specificity | Confirm the method distinguishes this compound from impurities, degradants, and matrix components. |
| Accuracy | Determine the closeness of test results to the true value, often assessed via spike/recovery experiments. |
| Precision | Evaluate repeatability (same day, same analyst) and intermediate precision (different days, different analysts). |
| Linearity & Range | Establish a linear relationship between analyte concentration and instrument response across the expected range. |
| Limit of Detection (LOD) / Quantification (LOQ) | Determine the lowest amount of this compound that can be detected or quantified with acceptable accuracy and precision. |
| Robustness | Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). |
For troubleshooting, a logical workflow helps systematically identify and resolve issues. The diagram below outlines this process.
This compound is a chemical compound identified as an Abelson murine leukemia (ABL) enzyme inhibitor [1]. Here are its basic specifications:
| Property | Description |
|---|---|
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 [1] |
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
| Storage | Store under the recommended conditions in the Certificate of Analysis [1] |
| Intended Use | For research use only, not for human use [1] |
To help ensure your experiments are reproducible, here is a checklist of key data elements to include when documenting your protocols, derived from an analysis of over 500 life science protocols [2].
| Data Element Category | Key Information to Report |
|---|---|
| Sample | Type (e.g., tumor tissue), source, preparation methods, and unique identifiers where possible [3] [2]. |
| Reagents & Equipment | Catalog numbers, manufacturer, lot numbers, concentrations, experimental parameters, and unique identifiers (e.g., from the Resource Identification Initiative) [2]. |
| Workflow Information | A sequence of steps with necessary and sufficient information, including critical steps, troubleshooting tips, and hints [3] [2]. |
| Objective | The goal or purpose of the protocol [3]. |
Below is a generalized Graphviz diagram for a typical enzyme inhibition assay workflow that you can adapt for this compound.
Enzyme Inhibition Assay Workflow - This flowchart outlines key steps from reagent preparation to data analysis in a typical enzyme inhibition experiment.
Before troubleshooting, it's crucial to understand the basic properties and correct handling procedures for this compound. The table below summarizes the key information [1].
| Property | Specification |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Storage | Store under the recommended conditions in the provided Certificate of Analysis [1]. |
| Transport | Stable at room temperature in continental US; may vary elsewhere [1]. |
| Intended Use | For research use only, not for human use. Not for sale to patients [1]. |
What is the primary mechanism of action of this compound? this compound is characterized as an inhibitor of the Abelson murine leukemia (ABL) enzyme. ABL kinases play critical roles in cell processes, and their dysregulation is implicated in certain cancers, making them a key target in drug discovery [1].
Where can I find the recommended storage conditions for this compound? The specific storage conditions are detailed in the product's Certificate of Analysis (CoA). Always refer to this document upon receipt of the compound. It is generally advised to store it under the recommended conditions to ensure stability [1].
Is this compound approved for human therapeutic use? No. This compound is strictly for research purposes and is not intended for human use. It is not to be sold to patients [1].
The following table outlines potential issues you might encounter when working with this compound in a research setting, along with their likely causes and proposed solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Unexpectedly low bioactivity or potency | 1. Incorrect storage leading to compound degradation. 2. Error in solution preparation (concentration, solvent). 3. Systematic error in assay calibration or execution [2]. | 1. Verify storage conditions against the CoA. Prepare fresh stock solutions. 2. Double-check calculations and dilution steps. Use a calibrated spectrophotometer for concentration verification. 3. Review assay protocol; include control compounds and positive/negative controls. | | High variability in experimental results | 1. Random errors from environmental fluctuations or instrument noise [2]. 2. Inhomogeneous compound distribution in assay wells. 3. Inconsistent cell culture or sample handling techniques. | 1. Increase the number of replicates (n). Control environmental factors like temperature. 2. Ensure proper vortexing or pipetting when preparing dosing solutions. 3. Standardize cell passage and treatment protocols across experiments. | | Inability to reproduce published findings | 1. Type I Error: Incorrectly rejecting the null hypothesis (false positive) in the initial study [3]. 2. Undisclosed critical experimental variable. 3. Differences in cell line, assay conditions, or data analysis methods. | 1. Attempt to replicate the exact conditions from the reference literature. The initial study should be replicated to minimize this chance [3]. 2. Contact the original authors for clarification if possible. 3. Fully document and control all aspects of your own experimental setup. | | Poor solubility in assay buffer | The complex chemical structure (C69H93Cl2F2N13O17S) may require specific solvents [1]. | 1. Check literature for recommended solvents. Start with small-scale solubility tests in DMSO, followed by dilution into assay buffer, monitoring for precipitation. |
For a typical experiment involving this compound, it is vital to follow a structured workflow and understand potential points of error. The diagram below visualizes a general assay workflow and integrates concepts of systematic and random errors.
The concepts of systematic error and random error are critical for troubleshooting [2]. A Type I error (false positive) occurs if you conclude this compound is effective when it is not, while a Type II error (false negative) occurs if you conclude it is ineffective when it actually works [3]. Proper experimental design, including replication and controls, helps minimize these risks [3] [2].
Since detailed protocols for this compound are not publicly available, designing robust experiments is key.
This compound is a chemical compound identified as an inhibitor of the Abelson murine leukemia (ABL) enzyme [1]. Here are its basic specifications:
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Storage | Store under the recommended conditions in the Certificate of Analysis [1] |
| Usage | For research use only, not for human use [1] |
To optimize experimental conditions for this compound, you can employ Response Surface Methodology (RSM) with a Central Composite Design (CCD). This statistical approach is efficient for studying the effects of multiple variables and finding their optimal combinations [2].
The table below outlines key considerations for applying this framework to this compound:
| Aspect | Considerations for this compound Assay Development |
|---|---|
| Key Response Variable | Inhibition of ABL enzyme activity (e.g., IC50 value, percentage inhibition). |
| Potential Factors to Test | This compound concentration, incubation time, temperature, pH of the assay buffer, concentration of co-factors. |
| CCD Structure Example | 4 factors, 3 levels, 31 experimental runs (including center points for estimating error) [2]. |
| Execution & Analysis | Use statistical software (e.g., Minitab, R) to randomize run order, perform ANOVA, and generate predictive models. |
Based on common experimental challenges, here is a troubleshooting guide in a Q&A format.
Q1: What should I do if this compound shows unexpectedly low activity in my assay?
Q2: How can I improve the reproducibility of my results with this compound?
Q3: The data from my optimization experiments are complex and show interacting factors. How can I analyze them?
The following diagram visualizes the systematic workflow for optimizing this compound experimental conditions, from initial setup to final implementation.
The table below summarizes the core information available for this compound.
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| CAS Number | 2941512-37-2 [1]. |
| Chemical Formula | C69H93Cl2F2N13O17S [1]. |
| Molar Mass | 1517.52 [1]. |
| Storage | Store under the recommended conditions in the Certificate of Analysis [1]. |
| Intended Use | For research use only, not for human use [1]. |
Based on its research-only classification and standard laboratory safety principles, the following general precautions are advised in the absence of a specific safety data sheet (SDS):
Due to a lack of specific data, here are general troubleshooting approaches for working with biochemical inhibitors.
The following diagram illustrates a generalized workflow for using a research compound like this compound in an experimental setting. This workflow emphasizes the critical safety and preparation steps.
General Workflow for Research Compound UseFormalizing experimental protocols with semantic frameworks can significantly improve reproducibility and data integration. Research, such as the development of the SMART Protocols ontology, highlights the importance of structuring protocol information around key elements like Samples, Instruments, Reagents, and Objectives (the SIRO model) [2]. Adopting such practices in your documentation can enhance clarity and facilitate troubleshooting.
The table below summarizes the core identifying information for this compound found in the search results [1].
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| CAS Number | 2941512-37-2 [1]. |
| Chemical Formula | C69H93Cl2F2N13O17S [1]. |
| Molar Mass | 1517.52 g/mol [1]. |
| Transport & Storage | Room temperature in continental US (may vary elsewhere). Store under the recommended conditions in the provided Certificate of Analysis [1]. |
Since public sources lack detailed methodologies, your technical support center should be built on the manufacturer's proprietary data. Here is a proposed structure and some general guidance based on established laboratory practices [2] [3].
1. Frequently Asked Questions (FAQs)
2. Troubleshooting Guides for Common Experimental Issues Adopt a systematic approach to troubleshooting [2]:
3. Essential Data Quality Control Tables For each batch, your internal guides should include a QC table like the one below. The specific values and tests would come from your quality control lab.
| QC Metric | Acceptance Criteria | Result for Batch: XYZ123 |
|---|---|---|
| Purity (HPLC) | ≥ 98% | 98.7% |
| Water Content (KF) | ≤ 0.5% | 0.2% |
| Heavy Metals | ≤ 10 ppm | < 5 ppm |
| Appearance | White to off-white solid | Off-white solid |
| Bioassay (IC50) | 5 - 15 nM | 8 nM |
Given the lack of public data, your most reliable path is to contact the manufacturer directly. The search results indicated a sales email (peptidedb@qq.com), which could be your starting point for requesting detailed technical documentation, certificates of analysis, and application notes [1].
The following Graphviz diagram outlines a generic, high-level workflow for an inhibitor experiment, which you can adapt once you have the specific protocols for this compound.
Generic experimental workflow for an inhibitor assay. Specific incubation times, concentrations, and assay types must be defined based on the official this compound protocol.
| Property | Description |
|---|---|
| Name | This compound [1] [2] [3] |
| CAS Number | 2941512-37-2 [1] [2] [3] |
| Molecular Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1] [2] [3] |
| Molar Mass | 1517.52 g/mol [1] [2] [3] |
| Primary Stated Activity | Abelson murine leukemia (ABL) enzyme inhibitor [1] [2] [3] |
The table below summarizes the only specific experimental data I found for this compound.
| Cell Line | Assay | Result (EC₅₀) | Implication |
|---|---|---|---|
| K562 (human chronic myeloid leukemia cells) | Inhibition of cell growth after 3-day incubation (CellTiter-Glo 2.0 assay) [3] | 2.47 nM [3] | Potent anti-proliferative activity in ABL-driven cells. |
| K562 expressing ABL T315I mutant | Inhibition of cell growth after 3-day incubation (CellTiter-Glo 2.0 assay) [3] | > 300 nM [3] | Suggests a lack of efficacy against this common resistance mutation. |
While a full protocol is not available, the data from [3] provides some insights:
The following diagram outlines the core ABL signaling pathway, which this compound is designed to inhibit. The ABL kinase is a key node in pathways that drive cell proliferation and survival.
For researchers evaluating alternatives, the following tables summarize key experimental data and clinical profiles of approved and investigational BCR-ABL Tyrosine Kinase Inhibitors (TKIs).
Table 1: Comparative Efficacy and Key Mechanisms of BCR-ABL Inhibitors
| Inhibitor (Generation) | Key Molecular Targets | Representative IC₅₀ / Potency Data (Cell Proliferation) | Key Resistance Overcome | Experimental and Clinical Efficacy Notes |
|---|---|---|---|---|
| Imatinib (1st) | BCR-ABL, c-KIT, PDGFR [1] | ~100-150 nM for BCR-ABL [1] | Baseline | Landmark success; high relapse in advanced phases [2]. |
| Nilotinib (2nd) | BCR-ABL [2] | More potent than imatinib [2] | Most imatinib-resistant mutants (except T315I) [2] | Superior 1-yr molecular response vs imatinib [3]. |
| Dasatinib (2nd) | BCR-ABL, Src family kinases [2] | More potent than imatinib [2] | Most imatinib-resistant mutants (except T315I) [2] | Superior 1-yr molecular response vs imatinib [3]. |
| Ponatinib (3rd) | BCR-ABL (native & mutant) [4] | Effective against BCR-ABLT315I [4] | T315I "gatekeeper" mutation [1] [4] | Only 23% major cytological response in blast phase CML [4]. |
| Asciminib (Novel) | BCR-ABL (myristoyl pocket) [5] | Active against T315I mutation [5] | T315I mutation [5] | No endothelial cell toxicity in assays [5]. |
| KF1601 (Investigational) | BCR-ABL, FLT3 [4] | IC₅₀ for BCR-ABLT315I: 0.76-10.9 nM [4] | T315I mutation, FLT3 signaling [4] | Preclinical: complete tumor regression in xenograft models [4]. |
Table 2: Comparative Safety and Toxicity Profiles
| Inhibitor | Common / Notable Adverse Effects | Vascular Endothelial Cell (EC) Toxicity (in vitro) [5] | Key Clinical Safety Findings |
|---|---|---|---|
| Imatinib | Hepatotoxicity (lower risk) [3] | Baseline for comparison (low toxicity) [5] | Lower risk of arterial thrombosis vs newer TKIs [5]. |
| Nilotinib | Hepatotoxicity (higher risk) [3] | Impaired EC wound healing, survival, proliferation; enhanced necrosis [5] | 3- to 4-fold increased risk of acute arterial thrombosis [5]. |
| Dasatinib | Hepatotoxicity (not significantly increased) [3] | Impaired EC migration, survival; increased inflammation and permeability [5] | 3- to 4-fold increased risk; unique association with pleural effusions [5]. |
| Ponatinib | Hepatotoxicity (higher risk) [3] | Impaired EC migration and survival; increased inflammation [5] | Severe cardiovascular events; 25% arterial thrombosis in PACE trial [4] [5]. |
| Asciminib | Limited long-term data | No significant toxicity in assays [5] | Favorable preclinical safety profile regarding vascular toxicity [5]. |
| KF1601 | Preclinical stage | No significant carotid artery occlusion or vessel damage in murine model [4] | Favorable preclinical safety profile vs ponatinib's thrombo-inflammatory responses [4]. |
To objectively compare inhibitors like DosatiLink-1 against established compounds, researchers can employ several key assays.
1. Biochemical Kinase Assay for Potency (IC₅₀) This assay directly measures a compound's ability to inhibit kinase activity.
2. Cell-Based Proliferation Assay (Anti-leukemic Efficacy) This evaluates the functional effect of inhibitors on cancer cell growth and survival.
3. Analysis of Downstream Signaling Pathway Inhibition This confirms on-target engagement by measuring phosphorylation of key pathway components.
4. In Vivo Xenograft Mouse Model for Efficacy This tests the inhibitor's ability to suppress tumor growth in a live animal model.
5. Vascular Endothelial Cell (EC) Toxicity Profiling This assesses potential cardiovascular toxicity, a major issue with some TKIs.
To help visualize the experimental process and biological context, the following diagrams outline the key signaling pathway and a proposed workflow for inhibitor profiling.
Diagram 1: Core BCR-ABL Oncogenic Signaling Pathway. The constitutively active BCR-ABL tyrosine kinase drives leukemia by activating multiple downstream signaling pathways that promote cell proliferation and survival [6] [4].
Diagram 2: Proposed Workflow for ABL Inhibitor Profiling. A multi-tiered experimental approach is recommended to comprehensively evaluate the potency, efficacy, and safety of a new ABL inhibitor.
The development of BCR-ABL inhibitors exemplifies rational drug design. Future work focuses on overcoming resistance and improving safety.
The search results confirm DosatiLink-1's basic description but lack the comparative and methodological data you require. [1]
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor. [1] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C69H93Cl2F2N13O17S [1] |
| Molar Mass | 1517.52 [1] |
| Intended Use | For research use only, not for human use. [1] |
Although specific protocols for this compound are not available, a typical workflow for validating the specificity of a kinase inhibitor like an ABL inhibitor involves several key stages. The following diagram outlines this general logical process.
The information below summarizes the key data point available from the search results.
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| Reference | Robert B. Kargbo. Expanding the Chemical Space: New Approach to Cell-Permeable Drugs. ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1]. |
This single reference suggests that the primary data for DosatiLink-1 might be found in a 2023 article in ACS Medicinal Chemistry Letters. You would need to obtain this full article to understand the initial experimental data.
Since direct comparative data is unavailable, you can build a validation guide by defining the standards that such a study should meet. The table below outlines key aspects you should look for or future studies should include.
| Aspect | Considerations for a Robust Comparison |
|---|---|
| Comparative Agents | Compare against established ABL inhibitors (e.g., Imatinib, Dasatinib, Nilotinib) in relevant experimental models [2]. |
| Experimental Metrics | Include quantitative data on IC50/EC50, binding affinity (Kd), cellular potency, and selectivity profiles [1]. |
| Validation Standards | Follow peer-reviewed practices. Adhere to community standards like the BMJ Open Pharmacology checklist and provide full methodological detail for reproducibility [2]. |
To help conceptualize the necessary laboratory work for a thorough comparison, the following diagram outlines a potential experimental workflow. This workflow moves from initial biochemical testing to more complex cellular and selectivity assays.
Given the current data gap, here are some concrete actions you can take to advance your investigation:
Here is a summary of the available information for this compound:
| Property | Detail |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1] |
| CAS Number | 2941512-37-2 [1] |
| Chemical Formula | C₆₉H₉₃Cl₂F₂N₁₃O₁₇S [1] |
| Molar Mass | 1517.52 g/mol [1] |
| Intended Use | For research use only, not for human use [1] |
| Reference | Robert B. Kargbo. Expanding the Chemical Space: New Approach to Cell-Permeable Drugs. ACS Med. Chem. Lett. 2023, 14, 10, 1329-1330 [1] |
To objectively compare this compound's performance with other ABL inhibitors (such as Imatinib, Nilotinib, Dasatinib), you would typically need data from the following types of experiments, which are not present in the current search results:
The diagram below outlines the core signaling pathway involving ABL, which is inhibited by compounds like this compound. This can serve as a visual guide for understanding its mechanism of action.
According to the search results, here are the identified characteristics of this compound [1]:
| Property | Description |
|---|---|
| Bioactivity | Abelson murine leukemia (ABL) enzyme inhibitor [1]. |
| CAS Number | 2941512-37-2 [1]. |
| Chemical Formula | C69H93Cl2F2N13O17S [1]. |
| Molar Mass | 1517.52 [1]. |
| Intended Use | For research use only, not for human use [1]. |
Based on the general guidelines for handling reference standards, here is a proposed experimental workflow for qualifying a new working standard against a primary reference standard, which you can adapt for your specific protocols [2].
The below diagram illustrates the logical workflow for qualifying a working standard.
For a novel compound like DosatiLink-1, a robust cross-laboratory validation study is essential to establish the reliability and reproducibility of its analytical methods. The following table outlines the core parameters and typical acceptance criteria for such a study, based on regulatory guidelines from ICH, USP, and FDA [1].
| Validation Parameter | Experimental Methodology | Acceptance Criteria |
|---|---|---|
| Accuracy | Analyze replicate samples (n≥6) at multiple concentration levels (e.g., 50%, 100%, 150%) against a reference standard. | Mean recovery should be 98-102% [1]. |
| Precision (Repeatability) | Inject a minimum of 6 independent preparations of a homogenous sample at 100% concentration. | RSD of response ≤ 1.0% [1]. |
| Specificity | Resolve this compound peak from close-eluting potential interferences (degradants, impurities, excipients). | Resolution (Rs) ≥ 2.0 between this compound and nearest peak [1]. |
| Linearity & Range | Prepare and analyze standard solutions at at least 5 concentration levels, from below to above the expected range. | Correlation coefficient (r) ≥ 0.999 [1]. |
| System Suitability | Perform before or during analysis; parameters include plate count, tailing factor, and repeatability. | Theoretical plates (N) > 2000; Tailing factor (T) ≤ 2; RSD of repeatability ≤ 1% for N≥5 [1]. |
Key Experimental Protocol Considerations:
The diagram below visualizes the key stages in a cross-laboratory validation study.